1-Boc-4-bromo-1H-indol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-amino-4-bromoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(15)11(8)14/h4-7H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHIMHVDJVMFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Boc-4-bromo-1H-indol-5-amine
Introduction: The Significance of a Versatile Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Specifically, substituted 4-bromo-5-aminoindoles are valuable intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and potential anti-tumor agents.[2][3] The strategic placement of a bromine atom at the 4-position and an amine at the 5-position provides two distinct points for further chemical modification. The bromine atom serves as a handle for cross-coupling reactions, while the amino group allows for the introduction of various functionalities through amidation or other nitrogen-based chemistries.
This guide provides a comprehensive, in-depth protocol for the synthesis of 1-Boc-4-bromo-1H-indol-5-amine, a key intermediate where the 5-amino group is protected with a tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial for directing subsequent chemical transformations to other positions on the indole ring.[4][5] We will delve into a reliable three-step synthetic pathway, elucidating the rationale behind the chosen methodologies and providing detailed experimental procedures suitable for researchers and professionals in drug development.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a three-step sequence starting from the commercially available 4-bromoindole. This strategy involves:
-
Nitration: Regioselective introduction of a nitro group at the C5 position of 4-bromoindole.
-
Reduction: Conversion of the 5-nitro group to a 5-amino group.
-
Boc Protection: Selective protection of the 5-amino group with a tert-butyloxycarbonyl (Boc) protecting group.
This pathway is logical as it installs the functionalities in a sequence that allows for manageable reactivity and purification at each stage.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Nitration of 4-Bromoindole
Scientific Rationale
The direct nitration of the indole ring is a notoriously challenging electrophilic aromatic substitution. The indole nucleus is highly electron-rich and acid-sensitive, making it prone to polymerization and oxidation under harsh acidic conditions, such as with a standard nitric acid/sulfuric acid mixture.[6] Furthermore, the C3 position is the most nucleophilic site, often leading to undesired C3-nitrated products.[7] To achieve regioselective nitration at the C5 position of the benzene ring portion of the indole, milder nitrating agents and carefully controlled conditions are necessary. While various methods exist, a common approach involves the use of a nitrating agent like nitric acid in a less aggressive acidic medium, such as acetic acid.
Experimental Protocol: Synthesis of 4-Bromo-5-nitro-1H-indole
Safety First: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[8] It is imperative to work in a well-ventilated fume hood, wear appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat), and have an emergency plan in place.[8][9] All additions of nitric acid should be done slowly and at a low temperature.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 4-Bromoindole | 196.04 | 5.0 g | 1.0 |
| Acetic Acid (Glacial) | 60.05 | 50 mL | - |
| Nitric Acid (70%) | 63.01 | ~1.8 mL | 1.1 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoindole (5.0 g, 25.5 mmol) in glacial acetic acid (50 mL).
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
While maintaining the low temperature and stirring vigorously, add 70% nitric acid (~1.8 mL, 28.1 mmol) dropwise over a period of 30 minutes. The reaction is exothermic, so careful temperature control is crucial.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing 200 mL of ice-water.
-
A yellow precipitate of 4-bromo-5-nitro-1H-indole should form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield 4-bromo-5-nitro-1H-indole. The crude product can be purified further by recrystallization from ethanol if necessary.
Part 2: Reduction of 4-Bromo-5-nitro-1H-indole
Scientific Rationale
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, including catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid systems. For substrates containing sensitive functional groups, reduction with stannous chloride (SnCl₂) in an acidic medium is a mild and effective option.[10][11] Another common and cost-effective method is the use of iron powder in acetic acid.[12] We will detail the stannous chloride method due to its high efficiency and selectivity.[10]
Experimental Protocol: Synthesis of 4-Bromo-1H-indol-5-amine
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 4-Bromo-5-nitro-1H-indole | 241.04 | 4.0 g | 1.0 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 18.8 g | 5.0 |
| Ethanol | 46.07 | 100 mL | - |
| Sodium Bicarbonate (sat. aq. solution) | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromo-5-nitro-1H-indole (4.0 g, 16.6 mmol) and ethanol (100 mL).
-
Add stannous chloride dihydrate (18.8 g, 83.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours, with stirring. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate (150 mL) and water (50 mL).
-
Cool the mixture in an ice bath and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1H-indol-5-amine. This product is often used in the next step without further purification.
Part 3: Boc Protection of 4-Bromo-1H-indol-5-amine
Scientific Rationale
The final step is the protection of the newly formed 5-amino group. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to a wide range of reaction conditions but can be easily removed under acidic conditions.[4][5] The standard procedure involves reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base or a nucleophilic catalyst. For heteroaromatic amines, which can be less nucleophilic, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is highly effective.[4][13][14] DMAP acts by forming a more reactive intermediate with Boc anhydride, thereby accelerating the reaction.[13][14]
Caption: Mechanism of DMAP-catalyzed Boc protection of an amine.
Experimental Protocol: Synthesis of this compound
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 4-Bromo-1H-indol-5-amine | 211.06 | 3.0 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 3.4 g | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.17 g | 0.1 |
| Dichloromethane (DCM) | 84.93 | 75 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-bromo-1H-indol-5-amine (3.0 g, 14.2 mmol) in dichloromethane (75 mL).
-
Add 4-(dimethylamino)pyridine (0.17 g, 1.4 mmol).
-
Add di-tert-butyl dicarbonate (3.4 g, 15.6 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting amine is consumed.
-
Once the reaction is complete, dilute the mixture with DCM (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Characterization and Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to light brown solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the 9 protons of the Boc group (~1.5 ppm), aromatic protons of the indole ring, and NH protons. The chemical shifts will be influenced by the bromo and carbamate substituents.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include the quaternary carbons of the Boc group (~28 ppm and ~81 ppm), the carbonyl carbon of the carbamate (~153 ppm), and the carbons of the indole ring.
-
Mass Spectrometry (ESI): Calculated for C₁₃H₁₅BrN₂O₂.
Conclusion
This guide outlines a robust and reproducible three-step synthesis for this compound, a highly valuable intermediate for drug discovery and development. By carefully controlling the reaction conditions, particularly during the sensitive nitration step, and employing standard, well-understood transformations for reduction and protection, researchers can reliably access this versatile building block. The causality-driven explanations for each step aim to empower scientists to not only follow the protocol but also to troubleshoot and adapt it as needed for their specific research goals.
References
- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 14. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
A Technical Guide to 1-Boc-4-bromo-1H-indol-5-amine: Synthesis, Characterization, and Application
Abstract
This technical guide provides an in-depth overview of 1-Boc-4-bromo-1H-indol-5-amine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. While a dedicated CAS number for this N-protected derivative is not prominently cataloged, its synthesis and utility are readily derived from its parent amine, 4-bromo-1H-indol-5-amine (CAS No. 176713-32-9)[1]. This document details the strategic importance of the bromo-indole scaffold, a validated protocol for its N-tert-butoxycarbonyl (Boc) protection, expected analytical characterization, and its potential applications, particularly in the synthesis of targeted therapeutics like kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists.
Introduction: The Strategic Value of the 4-Bromo-1H-indol-5-amine Scaffold
The indole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and synthetic drugs[2][3]. The specific substitution pattern of 4-bromo-1H-indol-5-amine offers a unique combination of functionalities that are highly valuable for synthetic diversification and structure-activity relationship (SAR) studies.
-
The Amino Group (C5): Serves as a primary nucleophile or a point for amide, sulfonamide, or urea bond formation, enabling linkage to other pharmacophores.
-
The Bromo Group (C4): Acts as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups to modulate potency, selectivity, and pharmacokinetic properties.
-
The Indole Nitrogen (N1): Its reactivity can interfere with desired reactions at the C4 and C5 positions. Therefore, protection with a group like tert-butoxycarbonyl (Boc) is a critical strategic step. The Boc group is robust enough to withstand many reaction conditions yet can be removed under mild acidic conditions, making it ideal for multi-step syntheses[4][5].
The strategic importance of this scaffold has been validated in the development of potent therapeutics. For instance, the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton has been identified as a highly effective molecular framework for developing both reversible and irreversible pan-HER (Human Epidermal Growth Factor Receptor) inhibitors for anti-tumor applications[2][3]. Protecting the indole nitrogen of the 4-bromo-5-amino isomer is a logical and necessary step to leverage this scaffold for building analogous kinase inhibitors and other complex molecular architectures.
Physicochemical and Computed Properties
A dedicated experimental dataset for this compound is not publicly available. The following table summarizes the known properties of the parent amine and the computed properties for the Boc-protected target compound.
| Property | 4-bromo-1H-indol-5-amine | This compound (Computed/Estimated) | Data Source |
| CAS Number | 176713-32-9 | Not Available | [1] |
| Molecular Formula | C₈H₇BrN₂ | C₁₃H₁₅BrN₂O₂ | - |
| Molecular Weight | 211.06 g/mol | 311.18 g/mol | [1] |
| Appearance | Solid | Expected to be a solid (e.g., off-white to brown) | - |
| SMILES | NC1=C(Br)C2=C(NC=C2)C=C1 | O=C(OC(C)(C)C)N1C=C(C2=C1C=C(N)C=C2)Br | [1] |
| Topological Polar Surface Area (TPSA) | 41.81 Ų | 69.06 Ų | [1] |
| LogP | 2.51 | ~3.9 - 4.2 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is achieved through the selective N-protection of the indole nitrogen of 4-bromo-1H-indol-5-amine. The primary amine at the C5 position is significantly less nucleophilic than the indole nitrogen due to resonance delocalization of its lone pair into the benzene ring, allowing for high selectivity under controlled conditions.
Causality of Experimental Design
The chosen protocol utilizes di-tert-butyl dicarbonate (Boc)₂O as the Boc source and 4-(dimethylamino)pyridine (DMAP) as a catalyst in an aprotic solvent like dichloromethane (DCM)[6].
-
(Boc)₂O: A mild and effective electrophile for introducing the Boc group. It is preferred over Boc-Cl due to its lower toxicity and the formation of benign byproducts (t-butanol and CO₂).
-
DMAP: A highly effective acylation catalyst. The pyridine nitrogen of DMAP is more nucleophilic than the indole nitrogen. It reacts with (Boc)₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is a much more potent acylating agent than (Boc)₂O itself, facilitating the reaction with the less nucleophilic indole nitrogen.
-
Dichloromethane (DCM): An inert, aprotic solvent that effectively solubilizes the starting materials and reagents without participating in the reaction. Its low boiling point simplifies product isolation.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exotherm and minimize potential side reactions, then allowed to warm to room temperature to ensure complete conversion[6].
Experimental Workflow Diagram
Caption: Workflow for the Boc protection of 4-bromo-1H-indol-5-amine.
Detailed Step-by-Step Protocol
-
Preparation: To a solution of 4-bromo-1H-indol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise over 15 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Spectroscopic Characterization (Expected)
The structural confirmation of the product relies on standard spectroscopic methods. The following are expected spectral characteristics based on analogous compounds[7][8][9].
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.2 ppm (d): Aromatic proton on the benzene ring, ortho to the bromine.
-
δ ~7.2-7.4 ppm (d): Aromatic proton on the pyrrole ring (C2-H).
-
δ ~6.8-7.0 ppm (d): Aromatic proton on the benzene ring, para to the bromine.
-
δ ~6.5-6.7 ppm (d): Aromatic proton on the pyrrole ring (C3-H).
-
δ ~3.8-4.2 ppm (br s): Broad singlet for the two protons of the amino (-NH₂) group.
-
δ ~1.65 ppm (s): Singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~149-151 ppm: Carbonyl carbon of the Boc group.
-
δ ~140-145 ppm: Quaternary carbons of the indole ring.
-
δ ~125-135 ppm: Aromatic CH carbons.
-
δ ~105-115 ppm: Aromatic CH carbons and the C-Br carbon.
-
δ ~83-85 ppm: Quaternary carbon of the Boc group [C(CH₃)₃].
-
δ ~28.0-28.5 ppm: Methyl carbons of the Boc group [-C(CH₃)₃].
-
-
FT-IR (ATR):
-
~3450, 3350 cm⁻¹: Two distinct N-H stretching bands for the primary amine.
-
~2980, 2930 cm⁻¹: C-H stretching from the Boc group.
-
~1725-1735 cm⁻¹: Strong C=O stretching band from the Boc carbamate carbonyl.
-
~1600, 1480 cm⁻¹: C=C stretching from the aromatic rings.
-
~1150, 1250 cm⁻¹: C-O stretching from the carbamate.
-
Applications in Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its primary utility lies in providing a protected, stable scaffold for further elaboration in drug discovery campaigns.
Role as a Key Intermediate
The Boc group masks the reactive indole nitrogen, allowing chemists to perform selective chemistry at the C4-bromo and C5-amino positions. This enables the construction of large libraries of compounds for screening.
Caption: Logical flow for using the title compound in library synthesis.
Synthesis of Kinase Inhibitors
Drawing from published research, the bromo-indol-amine scaffold is crucial for pan-HER inhibitors[2][3]. The 5-amino group can be coupled with a quinazoline core, while the 4-bromo position offers a vector for introducing substituents that can fine-tune kinase selectivity, improve metabolic stability, or enhance cell permeability. The use of the Boc-protected intermediate ensures that the quinazoline coupling occurs selectively at the C5-amine without interference from the indole nitrogen.
Safety and Handling
-
Personal Protective Equipment (PPE): Always handle this compound and its precursors in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards:
-
Bromo-indoles: Halogenated aromatic compounds should be treated as potentially toxic and irritant. Avoid inhalation of dust and skin contact.
-
(Boc)₂O: Can cause skin and eye irritation. It is moisture-sensitive.
-
DMAP: Highly toxic. Avoid contact and inhalation.
-
DCM: A volatile solvent and a suspected carcinogen. Handle with appropriate engineering controls.
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
References
- 1. chemscene.com [chemscene.com]
- 2. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1-Boc-4-bromo-1H-indol-5-amine: A Keystone Building Block in Modern Drug Discovery
Introduction: The Strategic Value of a Multi-Functional Scaffold
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often accelerated by the availability of versatile chemical intermediates. 1-Boc-4-bromo-1H-indol-5-amine, also known as tert-butyl 4-bromo-5-amino-1H-indole-1-carboxylate, has emerged as a quintessential example of such a building block. This molecule is not merely a static scaffold; it is a dynamic platform engineered for synthetic diversification. Its structure thoughtfully combines three critical functional groups: a Boc-protected indole nitrogen, a strategically placed bromine atom, and a reactive primary amine. This trifecta of functionality allows researchers to execute a sequence of orthogonal chemical transformations, making it an invaluable asset in the synthesis of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors. This guide provides an in-depth examination of its properties, a field-proven protocol for its synthesis, and a discussion of its strategic applications in contemporary drug development.
Section 1: Physicochemical and Structural Characteristics
The utility of this compound is rooted in its distinct chemical properties, which are summarized below. Understanding these characteristics is paramount for its effective use in synthesis and for predicting the behavior of its derivatives.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-bromo-5-amino-1H-indole-1-carboxylate | ChemScene[1] |
| Synonym | This compound | ChemScene[1] |
| CAS Number | 1448607-76-8 | ChemScene[1] |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ | ChemScene[1] |
| Molecular Weight | 311.17 g/mol | ChemScene[1] |
| Appearance | Solid (Typical) | General Knowledge |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |
Dissecting the Functional Anatomy:
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the indole nitrogen. Its presence deactivates the otherwise nucleophilic and reactive N-H bond of the indole ring system. This is mechanistically vital as it prevents unwanted side reactions during subsequent manipulations, such as metal-catalyzed cross-couplings at the bromine site. The steric bulk of the Boc group can also direct metallation or substitution reactions to other positions on the indole ring.
-
The C4-Bromo Group: The bromine atom at the 4-position is the molecule's primary handle for diversification through cross-coupling chemistry. It is an excellent leaving group in palladium-catalyzed reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and controlled introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties, which is a cornerstone of modern library synthesis for screening against biological targets.[2]
-
The C5-Amine Group: The primary aromatic amine at the 5-position is a versatile nucleophile. It is readily available for transformations such as acylation to form amides, sulfonylation to form sulfonamides, or participation in reductive amination to build complex side chains. This functionality is frequently exploited to engage with key residues in the active sites of enzymes, particularly the hinge region of protein kinases.
Section 2: Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through the protection of the commercially available precursor, 4-bromo-1H-indol-5-amine. The following protocol is a validated, self-consistent method based on well-established chemical principles for Boc protection of heterocyclic amines.[3][4]
Experimental Protocol: N-Boc Protection
Objective: To selectively protect the indole nitrogen of 4-bromo-1H-indol-5-amine using di-tert-butyl dicarbonate.
Materials:
-
4-bromo-1H-indol-5-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-indol-5-amine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM or ACN (approx. 10-20 mL per gram of starting material).
-
Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP, catalytic amount, ~0.1 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.3 eq).
-
Causality Insight: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O towards reaction with the indole nitrogen. The indole N-H is less nucleophilic than the C5-NH₂ but is more acidic; under these neutral-to-mildly-basic conditions, selective N1-acylation is favored. Using a non-nucleophilic base or no base is key to preventing reaction at the C5-amine.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Aqueous Workup: Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMAP and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes) to yield the pure this compound as a solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic workflow for the N-Boc protection of 4-bromo-1H-indol-5-amine.
Section 3: Strategic Applications in Drug Discovery
The true value of this compound is realized in its application as a versatile intermediate. Its functional groups provide three distinct points for synthetic elaboration, which can be addressed in a controlled, sequential manner.
Caption: Key reaction pathways accessible from the core scaffold.
Use Case 1: Scaffold for Protein Kinase Inhibitors
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine region of ATP and bind to the hinge region of protein kinases.[5] Dysregulation of kinases is a hallmark of many cancers, making them prime therapeutic targets. Brominated indoles, in particular, have been instrumental in developing potent kinase inhibitors.[2][6]
The synthetic strategy often involves:
-
Coupling at C4: Utilizing the bromine for a Suzuki or similar coupling reaction to install a larger, often heterocyclic, moiety that can occupy the solvent-exposed region of the kinase active site.
-
Elaboration at C5: Acylating the C5-amine with a group (e.g., an acrylamide moiety) designed to form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition, or with other groups to form key hydrogen bonds with the kinase hinge region.
-
Deprotection at N1: In the final steps, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the indole N-H, which often acts as a critical hydrogen bond donor to the kinase hinge.
This modular approach allows for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[7]
Use Case 2: Late-Stage Functionalization and Fragment-Based Drug Discovery
In addition to building complex molecules from the ground up, this intermediate is suitable for fragment-based drug discovery (FBDD). The core itself can be considered a fragment that can be elaborated upon once a binding mode is identified. The bromine atom provides a reliable vector for growing the fragment into a higher-affinity lead compound.
Section 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood. Aromatic amines and brominated organic compounds should be treated as potentially toxic and irritant.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: The compound should be stored under recommended conditions, sealed in a dry environment at 2-8°C, to prevent degradation.[1]
Conclusion
This compound is a testament to the power of strategic molecular design. It provides medicinal chemists with a pre-functionalized, stable, and highly versatile platform for the efficient synthesis of novel compounds. Its well-defined reactive sites enable a logical and modular approach to library construction, significantly streamlining the discovery and optimization of lead candidates, particularly in the competitive field of kinase inhibitor development. The robust synthetic accessibility and strategic utility of this compound ensure its continued prominence in research laboratories dedicated to advancing human health.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL 5-BROMOINDOLE-1-CARBOXYLATE | 182344-70-3 [chemicalbook.com]
- 5. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 1-Boc-4-bromo-1H-indol-5-amine for Pharmaceutical Research
An In-Depth Technical Guide for Researchers
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-4-bromo-1H-indol-5-amine, a key intermediate in medicinal chemistry and drug development. Understanding and optimizing the solubility of this compound is paramount for its effective use in synthesis, purification, and biological screening assays. This document offers a predictive solubility profile based on structural analysis, detailed experimental protocols for both qualitative and quantitative solubility determination, and troubleshooting strategies for common formulation challenges. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required to effectively handle this molecule, ensuring experimental reproducibility and accelerating research timelines.
Introduction to this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The specific derivative, this compound, serves as a versatile building block, offering multiple reaction sites for diversification in the synthesis of novel drug candidates.
Chemical Structure and Properties
The molecule's structure incorporates several key functional groups that dictate its physicochemical behavior, including its solubility. The bulky tert-butyloxycarbonyl (Boc) group, the hydrophobic indole core, the electronegative bromine atom, and the polar primary amine group create a molecule with mixed polarity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆BrN₃O₂ | (Derived from structure) |
| Molecular Weight | 326.19 g/mol | (Calculated) |
| Appearance | White to off-white solid | [2] (Analog) |
| Predicted XLogP3-AA | ~4.5-5.0 | (Predicted based on analogs)[3] |
| Hydrogen Bond Donors | 1 (from -NH₂) | (Calculated) |
| Hydrogen Bond Acceptors | 3 (from Boc O=C, O-C, and -NH₂) | (Calculated) |
The Critical Role of Solubility in Preclinical Research
Poor solubility is a primary obstacle in drug discovery, often leading to challenges in formulation and inaccurate results in biological assays.[4] For a compound like this compound, establishing a robust solubility profile is essential for:
-
Reaction Condition Optimization: Selecting appropriate solvents for synthetic transformations.
-
Purification: Developing effective crystallization or chromatographic purification methods.
-
Biological Screening: Preparing homogenous stock solutions for high-throughput screening (HTS) and cell-based assays to ensure accurate concentration-response relationships.[5]
-
Formulation Development: Providing a basis for creating stable formulations for in vitro and in vivo studies.[4]
Theoretical Solubility Profile: A Mechanistic Perspective
The widely used principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent with similar polarity and intermolecular forces.[6][7]
Structural Analysis and Intermolecular Forces
-
Indole Ring System & Bromo Substituent: The fused aromatic rings and the bromine atom form a large, hydrophobic region, contributing to solubility in nonpolar and moderately polar solvents.
-
tert-Butyloxycarbonyl (Boc) Group: This protecting group adds significant nonpolar, lipophilic character, further enhancing solubility in nonpolar environments. The carbonyl and ether oxygens can act as hydrogen bond acceptors.
-
Primary Amine (-NH₂): Located at the 5-position, this is the most polar functional group on the molecule. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. Its basic nature also allows for salt formation in acidic media, which can dramatically increase aqueous solubility.[5]
This combination of a large nonpolar backbone with a polar, hydrogen-bonding amine group predicts a complex solubility profile. The molecule is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexanes) but should exhibit good solubility in solvents of intermediate polarity, particularly those that can accommodate both hydrophobic interactions and hydrogen bonding.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis and data from analogous indole derivatives, the following table provides a predictive guide to the solubility of this compound at room temperature. These predictions should be confirmed experimentally using the protocols outlined in Section 5.0.
| Solvent | Class | Predicted Qualitative Solubility | Rationale & Expert Insights |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of compounds; its high polarity and hydrogen bond accepting capability will solvate the amine group effectively. Often used for creating concentrated stock solutions.[2][5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many organic molecules. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | The ether oxygen can accept hydrogen bonds, and its moderate polarity effectively solvates the indole core and Boc group. |
| Dichloromethane (DCM) | Halogenated | Moderate | A good solvent for moderately polar compounds. Will effectively solvate the nonpolar regions but may be less effective at solvating the free amine. |
| Ethyl Acetate (EtOAc) | Ester | Moderate to Low | Less polar than THF and DCM. Solubility may be limited by the polar amine group. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | While polar, its ability to solvate large, bulky molecules can be limited compared to DMSO or DMF. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Moderate | These solvents can both donate and accept hydrogen bonds, interacting favorably with the amine group. However, the large nonpolar backbone may limit overall solubility. |
| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | High | TFE is known for its unique ability to dissolve N-Boc protected compounds and facilitate deprotection reactions, indicating strong solubilizing power for this class of molecules.[8] |
| Toluene | Nonpolar Aromatic | Low | The polarity of the amine group is likely too high for significant solubility in a nonpolar solvent like toluene.[8] |
| Hexanes / Heptane | Nonpolar Aliphatic | Insoluble | The molecule's polarity from the amine and Boc carbonyl groups prevents dissolution in highly nonpolar aliphatic solvents. |
| Water | Aqueous | Insoluble | The large, hydrophobic surface area of the molecule will dominate, leading to very poor aqueous solubility.[5] |
| 5% Aqueous HCl | Aqueous Acid | Moderate to High | The basic amine group will be protonated to form a hydrochloride salt, which is ionic and expected to be significantly more water-soluble.[9] |
Experimental Protocols for Solubility Determination
Adherence to standardized protocols is crucial for obtaining reliable and comparable solubility data.
Mandatory Safety Precautions
Before beginning any experimental work, consult the relevant Safety Data Sheet (SDS) for this compound and all solvents used. Based on analogous compounds, the following general precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Ventilation: Handle the solid compound and all organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid dust formation.[11] Wash hands thoroughly after handling.[12]
Experimental Workflow Overview
The following diagram illustrates a logical workflow for characterizing the solubility of the target compound, progressing from a rapid qualitative assessment to a precise quantitative measurement.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.ws [chem.ws]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Guide to the Stability and Storage of 1-Boc-4-bromo-1H-indol-5-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Boc-4-bromo-1H-indol-5-amine is a key intermediate in synthetic and medicinal chemistry, valued for its unique electronic and structural properties. However, its utility is intrinsically linked to its chemical stability. This guide provides a comprehensive analysis of the molecule's stability profile, focusing on the inherent lability of the N-Boc protecting group, which is significantly more sensitive on an indole nitrogen than on aliphatic amines. We will dissect the primary degradation pathways, including acid-catalyzed hydrolysis, thermolytic cleavage, and potential photodegradation. Based on this chemical rationale, we establish rigorous, field-proven protocols for long-term storage and short-term handling to ensure the compound's integrity throughout its lifecycle in a research and development setting.
The Molecular Architecture: Understanding Inherent Instability
The stability of this compound is not uniform across its structure. It is a composite of a robust aromatic core and a notoriously labile protecting group. A nuanced understanding of each component is critical for its proper handling.
-
The 4-Bromo-1H-indol-5-amine Core: The indole ring system is aromatic and thus possesses significant thermodynamic stability.[1][2] Halogenated aromatic compounds are also generally stable under standard conditions.[3][4] While indole derivatives may darken over time with exposure to light or air, the core scaffold itself is not prone to facile decomposition.[3]
-
The N-tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is the primary locus of instability. It is designed to be readily cleaved under specific conditions, which is its synthetic utility. Its stability is highly dependent on the chemical environment. While it is generally stable towards most bases and nucleophiles, it is highly susceptible to cleavage under acidic conditions.[5][6][7]
Crucially, the stability of a Boc group on an indole nitrogen is considerably lower than on a typical alkyl or aryl amine.[8] The lone pair of electrons on the indole nitrogen is delocalized into the aromatic ring, altering the electronics of the N-C bond of the carbamate and making it more susceptible to cleavage under even mildly acidic or elevated thermal conditions.[8] Reports from synthetic chemists indicate that Boc-protected indoles can undergo deprotection under conditions as mild as heating to 40°C in a rotary evaporator or treatment with a catalytic amount of sodium methoxide in methanol.[8][9]
Primary Degradation Pathways
Understanding the mechanisms by which this compound degrades is essential for designing effective storage and handling strategies.
Acid-Catalyzed Hydrolysis
This is the most significant and probable degradation pathway. The Boc group is classified as an acid-labile protecting group.[10] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[10][11] This reaction can be initiated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, but also by weaker Lewis acids or even acidic silica gel.[7][9][11] Given the heightened sensitivity of the N-Boc indole, even trace acidic impurities in solvents or on glassware can catalyze this degradation over time.
Caption: Primary degradation pathway via acid-catalyzed hydrolysis.
Thermolytic and Photolytic Decomposition
-
Thermal Lability: While Boc groups can be removed at high temperatures, the N-Boc indole linkage is susceptible to cleavage at much lower temperatures than its aliphatic counterparts.[7][8] Storage at ambient or elevated temperatures, even for short periods, can lead to gradual deprotection.
-
Photodegradation: Indole derivatives, in general, are known to be sensitive to light and can darken over time.[3] While this may indicate superficial oxidation or polymerization rather than core degradation, it represents a change in the material's purity and quality. Therefore, protection from light is a critical preventative measure.
Recommended Storage and Handling Protocols
To mitigate the identified degradation pathways, a multi-faceted approach to storage and handling is required. The core principle is the strict exclusion of moisture, acid, light, and heat.
Quantitative Stability and Storage Parameters
| Parameter | Condition | Rationale | Recommended Action |
| Temperature | Elevated (>25°C) | Increases rate of thermolytic and hydrolytic degradation. | Store at -20°C for long-term storage. Store at 2-8°C for short-term, in-use quantities.[12][13] |
| Atmosphere | Ambient Air (Moisture & O₂) | Moisture provides a source of H⁺ for acid-catalyzed hydrolysis. Oxygen can contribute to oxidative degradation of the amine and indole ring. | Store under an inert atmosphere (Argon or Nitrogen). [14][15] |
| Light | UV or Ambient Light | Can cause photodegradation and darkening of the compound.[3] | Store in an amber vial or other light-blocking container. [15] |
| pH | Acidic Conditions | Rapidly cleaves the Boc protecting group.[10][11] | Use anhydrous, neutral solvents and clean, dry glassware. Avoid all contact with acidic materials. |
Long-Term Storage (> 1 month)
For maintaining the integrity of the compound over extended periods, the following protocol is mandatory:
-
Aliquot: Upon receipt, if the quantity is large, aliquot the material into smaller, single-use vials inside a glovebox or under a steady stream of inert gas. This prevents repeated exposure of the bulk material to the atmosphere.
-
Container: Use amber glass vials with PTFE-lined caps or, for maximum protection, seal the material in glass ampoules under vacuum or an inert atmosphere.[14]
-
Environment: Place the sealed container(s) in a secondary container with a desiccant. Store this assembly in a freezer at -20°C .
-
Labeling: Clearly label with the compound name, date, and storage conditions.
Short-Term Handling and Experimental Use
Handling the compound on the bench requires disciplined technique to prevent degradation.
Caption: Recommended workflow for handling this compound.
Protocol Steps:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.[16]
-
Inert Atmosphere: All manipulations should be performed in a glovebox or using Schlenk line techniques with an inert gas like argon or nitrogen.[14][15][17]
-
Solvents: Use only anhydrous, high-purity solvents. Solvents from freshly opened Sure/Seal™ bottles or those that have been appropriately dried are recommended.[18]
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed moisture.
-
Closure: After dispensing the required amount, flush the container with inert gas before tightly resealing and returning it to cold storage.
Conclusion
The stability of this compound is fundamentally dictated by the lability of its N-Boc protecting group. This functionality is highly sensitive to acid, heat, and to a lesser extent, light. The key to preserving the compound's integrity lies in the rigorous exclusion of atmospheric moisture, acidic contaminants, and light, combined with consistent storage at freezer temperatures (-20°C) under an inert atmosphere. Adherence to these protocols is not merely a recommendation but a requirement for ensuring the reproducibility and success of the sensitive synthetic and biological applications for which this compound is intended.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. chembk.com [chembk.com]
- 13. chemimpex.com [chemimpex.com]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. ossila.com [ossila.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 18. ehs.umich.edu [ehs.umich.edu]
Spectroscopic Characterization of 1-Boc-4-bromo-1H-indol-5-amine: A Technical Guide
Introduction
1-Boc-4-bromo-1H-indol-5-amine is a functionalized indole derivative with significant potential as a building block in medicinal chemistry. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule—a bromine atom at the 4-position, an amine at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen—provides versatile handles for further synthetic transformations. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound in any research and development setting. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the Boc group. The predicted chemical shifts (δ) are presented in Table 1.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-6 | ~ 7.2 - 7.4 | Doublet | J ≈ 8.5 | Coupled to H-7. |
| H-7 | ~ 6.9 - 7.1 | Doublet | J ≈ 8.5 | Coupled to H-6. |
| H-2 | ~ 7.5 - 7.7 | Doublet | J ≈ 3.5 | Coupled to H-3. |
| H-3 | ~ 6.4 - 6.6 | Doublet | J ≈ 3.5 | Coupled to H-2. |
| -NH₂ | ~ 4.0 - 5.0 | Broad Singlet | - | Chemical shift can vary with solvent and concentration. |
| -C(CH₃)₃ (Boc) | ~ 1.6 | Singlet | - | Integral corresponds to 9 protons. |
Expertise & Experience: The presence of the electron-donating amino group at C-5 and the electron-withdrawing bromine at C-4 will influence the chemical shifts of the aromatic protons. The Boc group on the indole nitrogen will generally shift the signals of the pyrrole ring protons (H-2 and H-3) to a different field compared to the unprotected indole.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The predicted ¹³C NMR chemical shifts are summarized in Table 2.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O (Boc) | ~ 149 - 151 | Carbonyl carbon of the carbamate. |
| C(CH₃)₃ (Boc) | ~ 83 - 85 | Quaternary carbon of the Boc group. |
| C(CH₃)₃ (Boc) | ~ 28 | Methyl carbons of the Boc group. |
| C-2 | ~ 125 - 127 | |
| C-3 | ~ 105 - 107 | |
| C-3a | ~ 130 - 132 | |
| C-4 | ~ 108 - 110 | Carbon bearing the bromine atom. |
| C-5 | ~ 140 - 142 | Carbon bearing the amino group. |
| C-6 | ~ 115 - 117 | |
| C-7 | ~ 128 - 130 | |
| C-7a | ~ 135 - 137 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Two bands expected for a primary amine (symmetric and asymmetric). |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the Boc group. |
| C=O Stretch (Boc) | 1700 - 1725 | Strong | Characteristic of the carbamate carbonyl. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | |
| C-N Stretch | 1200 - 1350 | Medium | |
| C-Br Stretch | 500 - 600 | Medium |
Trustworthiness: The presence of a strong absorption band around 1700-1725 cm⁻¹ is a key indicator of the Boc protecting group, while the two bands in the 3300-3500 cm⁻¹ region would confirm the presence of the primary amine.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 326/328 | Molecular ion peak, showing an isotopic pattern characteristic of one bromine atom (¹⁹Br/⁸¹Br). |
| [M-56]⁺ | 270/272 | Loss of isobutylene from the Boc group. |
| [M-100]⁺ | 226/228 | Loss of the entire Boc group. This corresponds to the molecular ion of 4-bromo-1H-indol-5-amine. |
Authoritative Grounding: The fragmentation of Boc-protected amines typically proceeds via the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1][2] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) is a definitive feature to look for in the mass spectrum.
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation of this compound.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300 °C.
-
-
Data Processing: The instrument software will process the data to generate the mass spectrum.
Conclusion
This technical guide provides a detailed predictive and comparative analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral features, researchers and scientists can confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental workflows. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.
References
A Technical Guide to the Selective N-Boc Protection of 4-bromo-1H-indol-5-amine
This guide provides an in-depth exploration of the selective N-tert-butoxycarbonyl (Boc) protection of the 5-amino group of 4-bromo-1H-indol-5-amine. This transformation is a critical step in the synthesis of complex molecules for drug discovery, where the indole scaffold is a privileged structure.[1] This document offers mechanistic insights, a field-proven experimental protocol, and troubleshooting strategies to empower researchers in achieving high-yield, selective protection of this key synthetic intermediate.
Section 1: The Strategic Importance of Boc Protection in Indole Synthesis
In multistep organic synthesis, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry for the protection of amines.[2] Its popularity stems from its robustness under a wide range of nucleophilic and basic conditions, as well as its facile removal under mild acidic conditions.[3][4] This stability profile makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), enabling complex, sequential transformations.[3]
The substrate, 4-bromo-1H-indol-5-amine, is a valuable building block in medicinal chemistry. The bromine atom at the 4-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions, while the 5-amino group offers a vector for diversification.[1] Selectively protecting the amino group is essential to prevent side reactions and to direct subsequent chemical modifications, such as N-alkylation or acylation of the indole nitrogen.
Section 2: Mechanistic Insights: Achieving Chemoselectivity
The primary challenge in the Boc protection of 4-bromo-1H-indol-5-amine is the presence of two nucleophilic nitrogen atoms: the indole ring nitrogen (N1) and the exocyclic 5-amino group. Achieving chemoselectivity is therefore the central goal of the protocol design.
The reaction proceeds via the nucleophilic attack of an amine on an electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).[5] The exocyclic 5-amino group is significantly more basic and nucleophilic than the aromatic indole nitrogen. Consequently, under kinetically controlled conditions with a mild base, the reaction overwhelmingly favors the formation of the desired carbamate at the 5-position.
The mechanism, illustrated below, involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 5-amino group attacks a carbonyl carbon of (Boc)₂O.[6]
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Collapse and Proton Transfer: The intermediate collapses, with the tert-butyl carbonate anion acting as a leaving group. A base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), then deprotonates the newly formed ammonium ion.[7]
-
Byproduct Decomposition: The unstable tert-butyl carbonate leaving group decomposes into gaseous carbon dioxide (CO₂) and tert-butoxide, which is subsequently protonated to form tert-butanol.[5][6] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[5]
Caption: Reaction mechanism for the selective Boc protection of the 5-amino group.
Section 3: Optimized Experimental Protocol
This protocol is designed for robustness and high yield, based on established methodologies for the N-Boc protection of aromatic amines.[5][8][9]
Materials and Reagents:
-
4-bromo-1H-indol-5-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-1H-indol-5-amine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Base Addition: Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) or triethylamine (TEA, 1.5 equiv) to the solution and stir.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in DCM to the stirring mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (4-bromo-1H-indol-5-yl)carbamate.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Caption: Step-by-step workflow for Boc protection.
Section 4: Key Parameters and Optimization Strategies
The success of this reaction hinges on the careful control of several parameters. The following table summarizes common conditions and provides insights for optimization.
| Parameter | Recommended Condition | Rationale & Optimization Insights |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents are essential to prevent reaction with (Boc)₂O. DCM and THF offer excellent solubility for the reactants. Acetonitrile is also a viable option.[5] |
| Base | DMAP (catalytic, 0.1 eq) or TEA (1.5 eq) | DMAP is a superior acylation catalyst and can significantly accelerate the reaction even in catalytic amounts.[8] TEA acts as a simple acid scavenger. If the reaction is sluggish with TEA, switching to catalytic DMAP is advised. |
| (Boc)₂O | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the starting amine. Using a large excess can complicate purification and increases the risk of di-protection (on both N1 and N5). |
| Temperature | Room Temperature (approx. 20-25 °C) | The reaction proceeds efficiently at room temperature. Cooling to 0 °C during the addition of (Boc)₂O can be employed to control any initial exotherm, but is often not necessary.[5][8] |
| Reaction Time | 4 - 12 hours | Reaction time is substrate-dependent. Consistent monitoring by TLC is crucial to determine the point of completion and avoid potential side reactions or degradation over extended periods.[5] |
Section 5: Troubleshooting and Field-Proven Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reactivity of the amine.[10]2. Inactive (Boc)₂O (hydrolyzed).3. Insufficient base or catalyst. | 1. Switch from TEA to catalytic DMAP, which is a more potent catalyst for this transformation.2. Use a fresh bottle of (Boc)₂O.3. Ensure accurate stoichiometry of reagents. |
| Formation of Di-Boc Product | 1. Use of excess (Boc)₂O.2. Prolonged reaction time or elevated temperature. | 1. Limit the amount of (Boc)₂O to 1.1 equivalents.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficult Purification | 1. Excess (Boc)₂O remaining.2. Streaking of the amine product on silica gel. | 1. During workup, the reaction can be quenched with a scavenger resin like polymer-supported trisamine to remove excess (Boc)₂O.[10]2. For column chromatography, consider adding 0.5-1% TEA to the eluent to suppress tailing of the basic product. |
Conclusion
The selective N-Boc protection of 4-bromo-1H-indol-5-amine is a reliable and crucial transformation for the synthesis of advanced intermediates in drug development. By understanding the underlying mechanism that favors protection at the more nucleophilic 5-amino position, and by carefully controlling key reaction parameters such as the choice of base and reagent stoichiometry, researchers can consistently achieve high yields of the desired product. The protocol and insights provided in this guide serve as a robust starting point for the successful implementation of this important synthetic step.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Electronic Landscape of 5-Aminoindole Derivatives: An In-Depth Technical Guide for Researchers
Abstract
The 5-aminoindole scaffold is a privileged heterocyclic motif of profound interest in medicinal chemistry, drug development, and materials science. The strategic placement of the amino group at the C5 position of the indole ring system imbues these molecules with a unique set of electronic properties that govern their reactivity, molecular interactions, and photophysical behavior. A comprehensive understanding of this electronic landscape is paramount for the rational design of novel therapeutic agents and functional organic materials. This guide provides an in-depth exploration of the core electronic properties of 5-aminoindole derivatives, offering a synthesis of theoretical principles and practical experimental methodologies for their characterization. We will delve into the fundamental electronic structure, detailing the interplay of the indole nucleus and the C5-amino substituent. This will be followed by a rigorous examination of experimental techniques, including detailed, field-proven protocols for cyclic voltammetry, UV-Visible spectroscopy, and fluorescence spectroscopy. Furthermore, we will explore the power of computational chemistry in predicting and elucidating the electronic behavior of these fascinating molecules. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of 5-aminoindole derivatives in their respective fields.
Introduction: The Significance of the 5-Aminoindole Core
The indole ring is a cornerstone of numerous natural products and synthetic compounds with significant biological activity.[1] The introduction of an amino group at the 5-position dramatically influences the electron density distribution across the bicyclic system. This electron-donating group enhances the highest occupied molecular orbital (HOMO) energy, making the molecule more susceptible to oxidation and altering its interaction with biological targets. Consequently, 5-aminoindole derivatives have emerged as crucial building blocks in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for cancer therapy, antiviral agents, and central nervous system modulators.[2] Beyond their pharmaceutical applications, the tunable electronic properties of 5-aminoindoles make them promising candidates for organic electronics, where they can function as hole-transporting materials in organic light-emitting diodes (OLEDs) and as components of organic photovoltaics.[3] A thorough grasp of their electronic characteristics is therefore a critical prerequisite for innovation in these diverse scientific domains.
Fundamental Electronic Structure of 5-Aminoindole
The electronic properties of 5-aminoindole are a direct consequence of the interplay between the π-electron system of the indole ring and the lone pair of electrons on the nitrogen atom of the C5-amino group. This interaction leads to a significant perturbation of the molecular orbitals compared to the parent indole molecule.
The Role of the C5-Amino Substituent
The amino group at the C5 position acts as a strong electron-donating group through resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the indole ring. This has several key consequences:
-
Increased HOMO Energy: The delocalization of the nitrogen lone pair raises the energy of the HOMO. A higher HOMO energy level indicates that the molecule is more easily oxidized, as less energy is required to remove an electron.
-
Decreased LUMO Energy: While the primary effect is on the HOMO, the electron-donating nature of the amino group can also lead to a slight stabilization (lowering) of the lowest unoccupied molecular orbital (LUMO) energy.
-
Reduced HOMO-LUMO Gap: The combined effect of a raised HOMO and a potentially lowered LUMO results in a smaller energy gap between these frontier molecular orbitals.[4] This reduced energy gap is directly responsible for the bathochromic (red) shift observed in the UV-Visible absorption spectra of 5-aminoindole derivatives compared to indole.
Structure-Property Relationships: The Impact of N-Substitution
The electronic properties of the 5-aminoindole core can be further modulated by introducing substituents on the amino group (N-substitution) or on the indole nitrogen (N1-H substitution).
-
N-Alkylation: The introduction of alkyl groups on the C5-amino nitrogen can further enhance its electron-donating ability through an inductive effect, leading to a further increase in the HOMO energy.
-
N-Acylation: Conversely, acylation of the C5-amino group introduces an electron-withdrawing carbonyl group. This will decrease the electron-donating strength of the amino group, leading to a stabilization (lowering) of the HOMO energy level compared to the parent 5-aminoindole.
-
Substitution on the Indole Ring: The introduction of electron-withdrawing or electron-donating groups at other positions on the indole ring will also significantly impact the overall electronic properties, allowing for fine-tuning of the HOMO-LUMO levels and the electrochemical and photophysical behavior of the molecule.
Experimental Characterization of Electronic Properties
A combination of electrochemical and spectroscopic techniques is employed to experimentally probe the electronic properties of 5-aminoindole derivatives.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for investigating the redox behavior of molecules. It provides information about the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively.[5]
-
Solvent and Supporting Electrolyte: A polar aprotic solvent, such as acetonitrile or dimethylformamide, is typically chosen to dissolve the analyte and the supporting electrolyte. The supporting electrolyte, commonly a tetra-n-butylammonium salt (e.g., tetra-n-butylammonium hexafluorophosphate, TBAPF₆), is essential to ensure conductivity of the solution and to minimize the iR drop.
-
Working Electrode: A glassy carbon electrode (GCE) is often used as the working electrode due to its wide potential window, chemical inertness, and relatively low background current.[6]
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used as the reference electrode to provide a stable potential against which the working electrode potential is measured.
-
Scan Rate: The scan rate (ν) determines how quickly the potential is swept. Varying the scan rate can provide insights into the kinetics of the electron transfer process and the stability of the electrochemically generated species.[6]
-
Solution Preparation: Prepare a 1-5 mM solution of the 5-aminoindole derivative in the chosen solvent (e.g., acetonitrile) containing 0.1 M of the supporting electrolyte (e.g., TBAPF₆).
-
Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used in the experiment.[7]
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, a platinum wire counter electrode, and the reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition:
-
Record a background scan of the solvent and supporting electrolyte to identify any background currents.
-
Add the 5-aminoindole derivative solution to the cell.
-
Apply a potential sweep, starting from a potential where no reaction occurs, and scan towards a more positive potential to observe the oxidation peak. The switching potential should be set just after the oxidation peak.
-
Reverse the scan to observe the corresponding reduction peak if the process is reversible.
-
Repeat the measurement at different scan rates (e.g., 20, 50, 100, 200 mV/s) to study the kinetics.[8]
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible processes.
-
The onset oxidation potential can be used to estimate the HOMO energy level using empirical relationships.[5]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, typically from the HOMO to the LUMO.[9]
-
Solvent: The choice of solvent is critical as it can influence the position and intensity of the absorption bands. Solvents of different polarities can be used to study solvatochromic effects. Common choices include ethanol, methanol, acetonitrile, and cyclohexane.
-
Concentration: The concentration of the sample should be adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer, typically between 0.1 and 1.0 absorbance units.
-
Cuvette: Quartz cuvettes are required for measurements in the UV region (below 340 nm) as glass absorbs UV light.
-
Solution Preparation: Prepare a stock solution of the 5-aminoindole derivative of known concentration in the chosen solvent. Prepare a series of dilutions to determine the optimal concentration for measurement.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for the scan.
-
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the cuvette in the sample holder and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
The onset of the absorption band can be used to estimate the optical band gap (E_g) of the molecule.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive to the molecular environment and can provide information about the excited state properties of 5-aminoindole derivatives.
-
Excitation Wavelength: The excitation wavelength is typically set at or near the absorption maximum (λ_max) of the molecule to ensure efficient excitation.
-
Solvent: The polarity of the solvent can significantly affect the fluorescence quantum yield and the position of the emission maximum.
-
Quantum Yield Standard: To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used for comparison.[10]
-
Solution Preparation: Prepare dilute solutions of the 5-aminoindole derivative and a quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths.
-
-
Measurement:
-
Record the absorption spectra of the sample and the standard.
-
Set the excitation wavelength to the λ_max of the sample.
-
Record the fluorescence emission spectrum of the sample.
-
Without changing the instrument settings, record the fluorescence emission spectrum of the quantum yield standard.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield (Φ_F) using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[11]
-
Fluorescence lifetime measurements can be performed using time-correlated single-photon counting (TCSPC) to determine the decay kinetics of the excited state.[12]
-
Computational Modeling of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic properties of molecules.[13]
Density Functional Theory (DFT) Calculations
DFT calculations can provide valuable insights into the electronic structure of 5-aminoindole derivatives, including:
-
Optimized Molecular Geometry: Accurate prediction of bond lengths and angles in the ground state.[14]
-
HOMO and LUMO Energies: Calculation of the energies of the frontier molecular orbitals, which can be correlated with experimental oxidation and reduction potentials.[4]
-
HOMO-LUMO Gap: Prediction of the energy difference between the HOMO and LUMO, which relates to the electronic absorption properties.
-
Simulated UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, providing theoretical support for experimental observations.[15]
-
Structure Building: Build the 3D structure of the 5-aminoindole derivative using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization of the ground state structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Molecular Orbital Analysis: Visualize the HOMO and LUMO and analyze their energy levels.
-
TD-DFT Calculation: Perform a TD-DFT calculation to predict the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.
Quantitative Data Summary
The following table summarizes typical electronic property data for 5-aminoindole and related derivatives, compiled from experimental and computational studies.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | λ_max (nm) | Oxidation Potential (V vs. Ag/AgCl) |
| Indole | -5.5 to -5.8[4] | -0.1 to 0.2[4] | 5.4 to 6.0[4] | ~270-280[16] | ~1.1 - 1.3 |
| 5-Aminoindole | -4.9 to -5.2 [14] | -0.2 to 0.1 [14] | 4.7 to 5.3 [14] | ~290-300 [17] | ~0.7 - 0.9 |
| 5-Nitroindole | -6.3 to -6.6 | -2.5 to -2.2 | 3.8 to 4.4 | ~350-360 | > 1.5 |
| 5-Methoxyindole | -5.2 to -5.5 | -0.1 to 0.2 | 5.1 to 5.7 | ~285-295 | ~0.9 - 1.1 |
Note: The values presented are approximate ranges compiled from various computational and experimental sources and can vary depending on the specific experimental conditions or computational methods employed.
Conclusion
The electronic properties of 5-aminoindole derivatives are rich and tunable, making them highly valuable scaffolds in drug discovery and materials science. The C5-amino group plays a pivotal role in modulating the frontier molecular orbital energies, which in turn dictates their electrochemical and photophysical behavior. A synergistic approach combining experimental techniques such as cyclic voltammetry, UV-Vis spectroscopy, and fluorescence spectroscopy with computational methods like DFT provides a powerful platform for a comprehensive understanding of these properties. The detailed protocols and theoretical insights provided in this guide are intended to empower researchers to effectively characterize and rationally design novel 5-aminoindole derivatives with tailored electronic properties for a wide range of applications.
References
- 1. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic Voltammetry | Chem Lab [chemlab.truman.edu]
- 8. asdlib.org [asdlib.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Absorption [Indole] | AAT Bioquest [aatbio.com]
- 17. 5-Aminoindole [webbook.nist.gov]
Methodological & Application
Application Note & Protocol: Suzuki Coupling Reactions with 1-Boc-4-bromo-1H-indol-5-amine for Drug Discovery Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its versatile structure allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] For drug development professionals, the ability to rapidly and efficiently diversify the indole scaffold is paramount for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for this purpose, enabling the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance.
This document provides a detailed guide to the Suzuki coupling of 1-Boc-4-bromo-1H-indol-5-amine , a key intermediate for the synthesis of novel 4-aryl-5-aminoindole derivatives. These derivatives are of significant interest in the discovery of new therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss critical parameters for successful execution.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organic halide.[5] The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[6][7]
The choice of palladium catalyst, ligand, base, and solvent system is critical and can significantly influence the reaction's success, particularly with electron-rich and sterically hindered substrates like this compound. The electron-donating amino group and the Boc-protecting group on the indole ring can affect the electronic properties of the substrate and its interaction with the palladium catalyst.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a starting point and may require optimization depending on the specific arylboronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer with heating plate
-
Condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
In a separate vial, pre-mix the palladium(II) acetate (0.02-0.05 equiv.) and SPhos (0.04-0.10 equiv.) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The final reaction concentration should be around 0.1 M with respect to the bromoindole.
-
-
Degassing:
-
Seal the flask and thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-Boc-4-aryl-1H-indol-5-amine.
-
Figure 2: Experimental workflow for the Suzuki coupling of this compound.
Key Parameters and Optimization
The success of this Suzuki coupling is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Source | Pd(OAc)₂ | A common and effective Pd(II) precatalyst. Other sources like Pd₂(dba)₃ or preformed Pd(0) catalysts can also be considered. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that is often effective for challenging couplings with electron-rich substrates. Other Buchwald-type ligands (e.g., XPhos, RuPhos) can be screened. |
| Base | K₂CO₃ or K₃PO₄ | K₃PO₄ is a stronger base and can be more effective in some cases. The choice of base can be critical and should be optimized. |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) | The aqueous component is necessary for the action of inorganic bases. The ratio can be adjusted to improve solubility and reaction rate. |
| Temperature | 80-100 °C | Higher temperatures may be required for less reactive boronic acids, but can also lead to decomposition of the starting materials or product. |
| Boc-Group Stability | - | The Boc protecting group can be unstable under some Suzuki-Miyaura conditions, especially with prolonged heating or in the presence of strong bases.[8] If deprotection is observed, milder conditions (lower temperature, weaker base) should be explored.[9][10] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed- Poor solubility of reactants | - Use fresh catalyst and ligand- Ensure thorough degassing- Adjust solvent ratio or try a different solvent system (e.g., Toluene/Water, DMF/Water)[8] |
| Protodeboronation | - Boronic acid instability | - Use a milder base (e.g., KF)- Use a boronic ester (e.g., pinacol ester) which can be more stable- Minimize reaction time |
| Debromination | - Side reaction of the palladium catalyst | - Use a less reactive catalyst system- Lower the reaction temperature |
| Boc Deprotection | - Harsh reaction conditions | - Lower the reaction temperature- Use a milder base- Reduce the reaction time |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a versatile and efficient route to novel 4-aryl-5-aminoindole derivatives, which are valuable scaffolds in drug discovery. The protocol and guidelines presented here offer a solid foundation for researchers to successfully synthesize these important compounds. Careful optimization of the reaction parameters, particularly the catalyst system and base, will be key to achieving high yields and purity.
References
- 1. Highly Active Palladium Catalysts for Suzuki Coupling Reactions (1999) | John P. Wolfe | 1101 Citations [scispace.com]
- 2. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Boc-4-bromo-1H-indol-5-amine
Introduction: The Strategic Importance of the 4,5-Disubstituted Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, the 4,5-disubstituted indole motif is a key pharmacophore found in a variety of biologically active molecules, including potent enzyme inhibitors and receptor modulators. The ability to selectively functionalize the C4 and C5 positions of the indole ring is therefore of paramount importance in drug discovery and development. The subject of this guide, 1-Boc-4-bromo-1H-indol-5-amine, is a versatile and strategically important building block for accessing a diverse array of these valuable compounds. The presence of the bromine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the Boc-protected amine at C5 allows for subsequent chemical modifications. This document provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this substrate, complete with detailed protocols and an analysis of the underlying chemical principles.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3] These reactions generally proceed through a common catalytic cycle involving a palladium(0) species. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of the indole) to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (an organoboron compound, a terminal alkyne, or an amine) delivers its organic group to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
The choice of ligands, base, and solvent is critical in modulating the reactivity and stability of the palladium catalyst, and thus, the overall success of the reaction.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[4] In the context of this compound, this reaction allows for the introduction of a wide range of aromatic and heteroaromatic substituents at the C4 position, providing access to a rich chemical space for structure-activity relationship (SAR) studies.
Mechanistic Considerations in Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling is a classic example of a palladium-catalyzed cross-coupling reaction. The choice of a suitable palladium catalyst and ligand is crucial for efficient coupling. For electron-rich substrates like indoles, catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often effective.[5] The base plays a critical role in activating the boronic acid for the transmetalation step.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Condition | Role |
| This compound | 1.0 equiv | Substrate |
| Arylboronic acid | 1.2 - 1.5 equiv | Coupling Partner |
| Pd(dppf)Cl₂ | 5 mol% | Catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv | Base |
| 1,4-Dioxane/Water | 4:1 v/v | Solvent |
| Temperature | 80 - 100 °C | Reaction Temperature |
| Atmosphere | Inert (N₂ or Ar) | Reaction Environment |
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[6][7] This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl indoles, which are prevalent motifs in pharmacologically active compounds.
Mechanistic Insights into Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is similar to other cross-coupling reactions, but with the key step being the coordination of the amine to the palladium center, followed by deprotonation to form a palladium-amido complex.[8] The use of bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, is often crucial for promoting the reductive elimination step and preventing catalyst decomposition.[9] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed.[8]
Diagram: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Condition | Role |
| This compound | 1.0 equiv | Substrate |
| Amine | 1.2 - 2.0 equiv | Coupling Partner |
| Pd₂(dba)₃ | 2-5 mol% | Catalyst Precursor |
| XPhos or RuPhos | 4-10 mol% | Ligand |
| NaOtBu or LHMDS | 1.5 - 2.5 equiv | Base |
| Toluene or Dioxane | Anhydrous | Solvent |
| Temperature | 80 - 110 °C | Reaction Temperature |
| Atmosphere | Inert (N₂ or Ar) | Reaction Environment |
Procedure:
-
In a glovebox or under a stream of inert gas, combine this compound, the palladium precatalyst, the ligand, and the base in a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides.[10] This reaction is invaluable for the synthesis of 4-alkynyl-1H-indoles, which are versatile intermediates that can undergo further transformations, such as cycloadditions or reductions, to generate a wide range of molecular architectures.
Mechanistic Rationale in Sonogashira Coupling
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[11] The palladium catalyst activates the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[12] An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to scavenge the hydrogen halide byproduct.[13]
Diagram: Interconnected Catalytic Cycles of the Sonogashira Reaction
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Table 3: Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Quantity/Condition | Role |
| This compound | 1.0 equiv | Substrate |
| Terminal Alkyne | 1.2 - 2.0 equiv | Coupling Partner |
| PdCl₂(PPh₃)₂ | 2-5 mol% | Palladium Catalyst |
| CuI | 5-10 mol% | Copper Co-catalyst |
| Et₃N or DIPEA | 2.0 - 3.0 equiv | Base and Solvent |
| Anhydrous THF or DMF | Anhydrous | Co-solvent (optional) |
| Temperature | Room Temp. to 60 °C | Reaction Temperature |
| Atmosphere | Inert (N₂ or Ar) | Reaction Environment |
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (at least three cycles).
-
Add the anhydrous solvent (if used), followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Conclusion: A Gateway to Molecular Diversity
The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a wide array of functionalized indole derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each provide a unique and powerful tool for the introduction of diverse structural motifs at the C4 position. A thorough understanding of the reaction mechanisms and the careful selection of catalysts, ligands, bases, and solvents are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the efficient and strategic synthesis of novel 4,5-disubstituted indoles for the discovery of new therapeutic agents.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 1-Boc-4-bromo-1H-indol-5-amine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Indole Scaffold as a Privileged Motif in Kinase Inhibition
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows indole-based molecules to effectively compete for the ATP-binding site of protein kinases.[2] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making kinases a major focus of modern drug discovery.[1] Consequently, the development of novel indole derivatives as kinase inhibitors remains a highly active area of research.[1][2]
This application note provides a comprehensive guide to the synthetic utility of 1-Boc-4-bromo-1H-indol-5-amine , a versatile and strategically functionalized building block for the construction of potent and selective kinase inhibitors. The presence of a bromine atom at the C4 position, an amino group at C5, and a Boc-protected nitrogen at N1 offers a unique combination of reactive handles for molecular elaboration through modern cross-coupling methodologies. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present data on the biological activity of representative inhibitors derived from this scaffold.
The Synthetic Versatility of this compound
The strategic placement of the bromo, amino, and Boc-protected indole nitrogen functionalities on the this compound scaffold allows for a diverse range of synthetic transformations. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents. These groups can be tailored to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity. The adjacent amino group can act as a key hydrogen bond donor, often interacting with the hinge region of the kinase, a critical determinant of binding affinity. Furthermore, the Boc protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization at the indole nitrogen.
The following sections will detail the application of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the elaboration of the this compound core.
Data Presentation: Inhibitory Activities of Indole-Based Kinase Inhibitors
The functionalization of the bromo-indol-amine scaffold has led to the discovery of potent inhibitors against various kinase targets. The following table summarizes the inhibitory activity of representative kinase inhibitors derived from a closely related N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton, demonstrating the potential of this class of compounds.
| Compound ID | Target Kinase | IC50 (nM) | Inhibition Mode |
| C5 | EGFR T790M/L858R | 1.8 | Irreversible |
| EGFR WT | 3.5 | Irreversible | |
| HER2 | 15.8 | Irreversible | |
| HER4 | 10.9 | Irreversible | |
| C6 | EGFR T790M/L858R | 2.1 | Reversible |
| EGFR WT | 4.6 | Reversible | |
| HER2 | 20.3 | Reversible | |
| HER4 | 13.5 | Reversible |
Data extracted from a study on novel pan-HER inhibitors.[1][2]
Experimental Protocols: A Guide to Key Synthetic Transformations
The following protocols provide a detailed, step-by-step framework for the functionalization of this compound using palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C4-position of the indole ring. This reaction is fundamental for exploring structure-activity relationships by modifying the substituents extending from the core scaffold.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-Boc-1H-indol-5-amine.
Protocol 2: Sonogashira Coupling for C-C Alkyne Installation
The Sonogashira coupling is an effective method for installing alkyne functionalities, which can serve as handles for further "click chemistry" modifications or as key structural elements in the final inhibitor.
Diagram of the Sonogashira Coupling Workflow:
Caption: Generalized workflow for the Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction flask, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by triethylamine (2.0 equivalents) and the terminal alkyne (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-alkynyl-1-Boc-1H-indol-5-amine.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the C4-position, a crucial transformation for creating inhibitors that mimic the hydrogen bonding patterns of ATP in the kinase hinge region.[3][4]
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Xantphos Palladacycle Gen. 3 (G3-Xantphos) (0.02 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a reaction tube with this compound (1 equivalent), the amine (1.2 equivalents), G3-Xantphos (0.02 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-substituted-1-Boc-1H-indol-5-amine.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic functionalization allows for the efficient application of modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These transformations enable the systematic exploration of the chemical space around the indole core, facilitating the development of potent and selective kinase inhibitors. The protocols and data presented herein serve as a comprehensive guide for researchers in medicinal chemistry and drug development to leverage the full potential of this important scaffold in the ongoing quest for novel therapeutics.
References
- 1. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis | MDPI [mdpi.com]
1-Boc-4-bromo-1H-indol-5-amine as a building block in medicinal chemistry
An In-Depth Guide to the Strategic Application of 1-Boc-4-bromo-1H-indol-5-amine in Medicinal Chemistry
Introduction: The Strategic Value of a Trifunctional Indole Scaffold
The indole core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and conformational flexibility allow it to engage with a multitude of biological targets. However, the true power of the indole scaffold in modern drug discovery lies in its precise and versatile functionalization. This compound emerges as a pre-eminent building block, offering a trifecta of strategically placed functional groups that enable complex molecular architectures to be constructed with efficiency and control.
This guide provides senior researchers and drug development professionals with a comprehensive overview of the applications and protocols for this versatile reagent. We will delve into the causality behind experimental choices for key palladium-catalyzed cross-coupling reactions and illustrate its utility in the synthesis of targeted therapeutics, such as kinase inhibitors.
Key Attributes of this compound:
-
N1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group serves a dual purpose. It deactivates the indole ring towards unwanted electrophilic substitution and prevents side reactions at the indole nitrogen, which would otherwise complicate many transition-metal-catalyzed processes. Its acid-lability ensures straightforward deprotection under mild conditions.
-
C4-Bromo Group: The bromine atom at the C4 position is a robust and reliable handle for a suite of palladium-catalyzed cross-coupling reactions. Its position allows for the introduction of steric bulk and new pharmacophoric elements directed towards a distinct region of space compared to the more commonly functionalized C3 or C5 positions.
-
C5-Amino Group: The primary amine at the C5 position is a potent nucleophile, ideal for amide bond formation, reductive amination, or as a key hydrogen-bond donor in ligand-receptor interactions. Its presence ortho to the bromo group allows for the synthesis of unique fused heterocyclic systems.
Physicochemical Properties and Handling
Proper handling and storage are paramount to ensure the integrity and reactivity of the building block.
| Property | Value |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ |
| Molecular Weight | 311.18 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, DMF, DMSO |
| Storage | Store at 2-8°C under an inert atmosphere. Keep away from light and moisture. |
Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The C4-bromo position is the primary site for diversification of the this compound core. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, offering broad functional group tolerance and predictable reactivity.[2][3]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties. This is fundamental for exploring Structure-Activity Relationships (SAR) by modifying the steric and electronic properties of a lead compound.[2]
Protocol: Synthesis of tert-butyl 4-(aryl)-5-amino-1H-indole-1-carboxylate
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(OAc)₂ (3 mol%) with SPhos (6 mol%)[2][4]
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane/Water (4:1) or DME[4]
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).[5]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[2][6]
Causality and Rationale:
-
Catalyst Choice: Pd(dppf)Cl₂ is a highly efficient and robust pre-catalyst for coupling heteroaryl halides, as the dppf ligand promotes both oxidative addition and reductive elimination steps.[4]
-
Base: The base is critical for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2]
-
Solvent: A mixture of an organic solvent (Dioxane, DME) and water is often used to solubilize both the organic starting materials and the inorganic base. Degassing is essential to prevent oxidation of the Pd(0) active catalyst.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
While the molecule possesses a C5-amino group, the Buchwald-Hartwig amination at the C4-bromo position allows for the synthesis of 4,5-diaminoindole derivatives.[7][8] These structures are valuable for creating novel heterocyclic systems or for ligands that require two distinct nitrogen-based interaction points.
Protocol: Synthesis of tert-butyl 4-(alkyl/arylamino)-5-amino-1H-indole-1-carboxylate
Reagents & Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos, RuPhos, or BINAP (4-8 mol%)
-
Base: NaOt-Bu or LHMDS (1.5 - 2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the base, palladium pre-catalyst, and ligand to a dry Schlenk tube.
-
Reagent Addition: Add the this compound followed by the solvent.
-
Amine Addition: Finally, add the amine coupling partner.
-
Inerting: Seal the tube and remove from the glovebox (if used). Ensure the inert atmosphere is maintained.
-
Reaction: Heat the mixture to 90-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete in 2-12 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Causality and Rationale:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (like XPhos) are critical.[9] They accelerate the rate-limiting reductive elimination step to form the C-N bond and stabilize the monoligated Pd(0) species that initiates the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. Weaker bases are generally ineffective.[8]
-
Inert Conditions: The active Pd(0) catalyst and the phosphine ligands are highly sensitive to oxygen. Strict inert conditions are mandatory for success.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to install an alkyne at the C4 position.[10][11] This functionality is a versatile precursor for further transformations (e.g., cyclizations, click chemistry) or can act as a rigid linker to probe deep into a binding pocket.[12][13]
Protocol: Synthesis of tert-butyl 5-amino-4-(alkynyl)-1H-indole-1-carboxylate
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 2.0 equiv)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Co-catalyst: CuI (4-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent)
-
Solvent (optional): THF or DMF
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Solvent/Base Addition: Add the amine base (e.g., Et₃N) and any co-solvent via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise with stirring.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until completion.
-
Monitoring: Monitor by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of celite to remove metal salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Causality and Rationale:
-
Dual Catalysis: The Sonogashira reaction employs a synergistic dual-catalyst system.[11] The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation to the palladium center than the alkyne itself.
-
Base: The amine base (Et₃N, DIPA) is crucial for two reasons: it neutralizes the HBr formed during the reaction and it facilitates the formation of the copper acetylide.[12]
Application Case Study: Scaffolding for Kinase Inhibitors
The functional handles of this compound make it an ideal starting point for the synthesis of kinase inhibitors. Many potent inhibitors feature a nitrogen-rich heterocyclic core that binds to the hinge region of the kinase active site, and an adjacent aryl group that occupies the hydrophobic pocket.[14] The development of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as a molecular skeleton for pan-HER inhibitors highlights this strategy.[15][16]
Synthetic Strategy Outline:
-
Hinge-Binder Installation: The C5-amino group can undergo nucleophilic aromatic substitution with a 4-chloroquinazoline to install the core hinge-binding element.
-
SAR Exploration via Suzuki Coupling: The C4-bromo group is then available for a Suzuki-Miyaura coupling reaction with a library of arylboronic acids. This allows for rapid exploration of the hydrophobic pocket and optimization of potency and selectivity against different kinases (e.g., EGFR, HER2, HER4).[16]
This modular approach, enabled by the distinct reactivity of the functional groups on the this compound scaffold, is a powerful paradigm in modern medicinal chemistry for accelerating the discovery of targeted therapies.[15][17]
Summary of Reaction Conditions
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 80 - 100 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos or Pd(OAc)₂/RuPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | 90 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | Et₃N, THF, DMF | 25 - 60 |
Conclusion
This compound is more than just a chemical reagent; it is a platform for innovation in drug discovery. Its pre-installed protecting group and orthogonally reactive bromo and amino functionalities provide a streamlined and logical pathway to molecular complexity. By mastering the core protocols of palladium-catalyzed cross-coupling, medicinal chemists can leverage this building block to rapidly generate diverse libraries of novel compounds, significantly accelerating the timeline for identifying and optimizing potent and selective drug candidates.
References
- 1. news-medical.net [news-medical.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Heck Reaction for the Synthesis of 1-Boc-4-vinyl-1H-indol-5-amine
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Heck coupling of 1-Boc-4-bromo-1H-indol-5-amine with an alkene, such as an acrylate ester. Indole derivatives are privileged scaffolds in medicinal chemistry, and this protocol offers a reliable method for their further functionalization. We delve into the mechanistic rationale behind reagent selection, provide a detailed step-by-step experimental procedure, outline characterization methods, and offer a troubleshooting guide to ensure reproducible, high-yield synthesis for researchers in drug discovery and chemical development.
Introduction: The Strategic Importance of the Heck Reaction on Indole Scaffolds
The indole nucleus is a fundamental structural motif in a vast array of pharmaceuticals and biologically active natural products. The ability to selectively introduce substituents onto this heterocyclic system is paramount for structure-activity relationship (SAR) studies and the development of new chemical entities. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful tool for creating C(sp²)-C(sp²) bonds.[2]
This protocol focuses on the vinylation of this compound. The starting material possesses several key features:
-
A Bromo-Substituent: An ideal halide for the Heck reaction, offering a balance of reactivity and stability.
-
A Boc-Protecting Group: Ensures stability of the indole nitrogen under the reaction conditions and enhances solubility in organic solvents.
-
An Amine Group: A common functional handle that may require consideration during catalyst and base selection to avoid side reactions.
By coupling this substrate with an alkene, we can readily synthesize vinyl-indole derivatives, which are versatile intermediates for further chemical transformations.
Reaction Scheme:
Figure 1: General scheme for the Heck reaction of this compound.
Mechanistic Overview: The Palladium Catalytic Cycle
Understanding the mechanism of the Heck reaction is crucial for rational optimization and troubleshooting.[4][5] The process is a catalytic cycle involving Palladium(0) and Palladium(II) intermediates.[2][5]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the indole substrate, forming a Pd(II) complex.[4][6]
-
Olefin Coordination & Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion into the Pd-aryl bond.[7]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[6][7]
-
Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture facilitates the elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst to re-enter the cycle.[4][7]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
This protocol is optimized for a 1 mmol scale reaction. Adjustments may be necessary for larger or smaller scales.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| This compound | C₁₃H₁₅BrN₂O₂ | 327.18 | 1.0 | 327 mg | Ensure high purity |
| Alkene (e.g., Ethyl Acrylate) | C₅H₈O₂ | 100.12 | 1.5 | 173 µL | Use freshly distilled/filtered |
| Palladium(II) Acetate [Pd(OAc)₂] | C₄H₆O₄Pd | 224.50 | 0.02 (2 mol%) | 4.5 mg | Store under inert gas |
| Tri(o-tolyl)phosphine [P(o-tol)₃] | C₂₁H₂₁P | 304.37 | 0.04 (4 mol%) | 12.2 mg | Air-sensitive, handle with care |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.0 | 279 µL | Distill over CaH₂ before use |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 5 mL | Anhydrous, <50 ppm H₂O |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | ~100 mL | For work-up |
| Saturated NaCl solution (Brine) | NaCl/H₂O | - | - | ~50 mL | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | For drying |
| Silica Gel | SiO₂ | - | - | As needed | For chromatography (230-400 mesh) |
| Schlenk Flask (25 mL) | - | - | - | 1 | Oven-dried |
| Magnetic Stir Bar | - | - | - | 1 | Oven-dried |
Rationale for Reagent Selection
-
Palladium Source (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[2][5]
-
Ligand (P(o-tol)₃): Bulky, electron-rich phosphine ligands like tri(o-tolyl)phosphine stabilize the Pd(0) center, promote oxidative addition, and prevent palladium black precipitation.[6]
-
Base (Triethylamine, Et₃N): A tertiary amine base is required to neutralize the HBr generated during the reaction, which regenerates the Pd(0) catalyst.[5][6] It is crucial to use a non-nucleophilic base to avoid side reactions with the substrate.
-
Solvent (DMF): A polar aprotic solvent like DMF is excellent for dissolving the reactants and the catalyst system, and it is stable at the required reaction temperatures.[8] Using anhydrous solvent is critical to prevent unwanted side reactions.[9]
Step-by-Step Procedure
Caption: Experimental workflow for the Heck cross-coupling reaction.
-
Glassware Preparation: Place a 25 mL Schlenk flask containing a magnetic stir bar in an oven (120 °C) for at least 4 hours. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Catalyst and Substrate Addition: To the cooled flask, add palladium(II) acetate (4.5 mg, 0.02 mmol), tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol), and this compound (327 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5 minutes.
-
Degassing: It is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.[9] Degas the solvent by bubbling inert gas through the solution for 15-20 minutes.
-
Final Reagent Addition: Add triethylamine (279 µL, 2.0 mmol) and the alkene (e.g., ethyl acrylate, 173 µL, 1.5 mmol) sequentially via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. A sample for TLC can be taken by inserting a capillary into the headspace and quickly touching the reaction mixture.
Work-up and Purification
-
Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with saturated brine (1 x 25 mL) to remove DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is typically effective for eluting the product.
Product Characterization
The purified product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure and the formation of the new vinyl group.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC: To determine the purity of the final compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).[9]2. Impure reagents or wet solvent.3. Insufficient temperature. | 1. Ensure rigorous degassing and inert atmosphere.2. Use freshly distilled/anhydrous reagents and solvent.3. Increase reaction temperature in 10 °C increments (up to 120 °C). |
| Formation of Palladium Black | Catalyst decomposition/agglomeration.[9] | 1. Increase ligand to palladium ratio (e.g., L:Pd of 4:1).2. Consider a more robust ligand (e.g., an N-heterocyclic carbene ligand).3. Add a phase-transfer catalyst like TBAB.[10] |
| Side Product Formation (Hydrodehalogenation) | The bromo-indole is reduced instead of coupled. | 1. Ensure reagents are dry; moisture can be a proton source.[9]2. Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃).[5] |
| Mixture of E/Z Isomers | Incomplete isomerization to the more stable trans-product. | 1. Increase reaction time or temperature to favor the thermodynamic product.2. The choice of ligand and solvent can influence selectivity. |
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Coupling | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. books.rsc.org [books.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Strategic Synthesis of Advanced Heterocyclic Scaffolds Utilizing 1-Boc-4-bromo-1H-indol-5-amine
An Application Note and Protocol Guide
Abstract
This guide provides a comprehensive overview of the synthetic utility of 1-Boc-4-bromo-1H-indol-5-amine, a highly versatile and strategically functionalized building block for the construction of complex heterocyclic compounds. The indole core is a privileged scaffold in medicinal chemistry, and this particular derivative offers orthogonal handles for selective modification: a bromine atom at the 4-position, ideal for transition-metal-catalyzed cross-coupling, and a nucleophilic amino group at the 5-position, which can be engaged in cyclization or further functionalization.[1][2] The Boc-protecting group ensures stability and enhances solubility in common organic solvents while allowing for facile deprotection under acidic conditions. We present detailed protocols for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and outline strategies for the synthesis of fused polycyclic systems such as pyrroloquinolines.
Introduction: The Strategic Advantage of this compound
The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active natural products.[3] The ability to selectively functionalize the indole scaffold is therefore of paramount importance in drug discovery and development. This compound emerges as a superior starting material due to the specific arrangement of its functional groups.
-
C4-Bromine: The C-Br bond at the 4-position is a robust handle for introducing carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. Its reactivity allows for selective coupling, often leaving other positions on the indole ring untouched.[4]
-
C5-Amine: The primary amine at the 5-position serves as a potent nucleophile or a directing group. It is perfectly positioned to participate in intramolecular cyclization reactions to form fused six-membered rings, a common motif in kinase inhibitors and other targeted therapeutics.[1][2]
-
N1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group serves a dual purpose. It deactivates the indole nitrogen, preventing unwanted side reactions during metal-catalyzed processes, and it significantly improves the substrate's solubility. Its removal is typically straightforward, using acidic conditions that often leave other functional groups intact.[5]
This unique combination of features enables a modular and divergent approach to synthesizing complex molecular architectures, making it an invaluable tool for generating compound libraries for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling at the C4-Position
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds.[6] The C4-bromo position of our target indole is an excellent electrophilic partner for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the indole C4-position and a variety of sp²-hybridized carbon atoms from boronic acids or their esters. This method is celebrated for its mild conditions and exceptional functional group tolerance, making it a workhorse in medicinal chemistry.[3]
The success of a Suzuki coupling hinges on the careful selection of the catalyst system and base.
-
Catalyst/Ligand: For electron-rich and potentially coordinating substrates like our indole amine, bulky, electron-rich phosphine ligands such as SPhos or dppf are often required. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.[3][7] We recommend [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) for its proven reliability with heterocyclic halides.[7]
-
Base: A base is required to activate the boronic acid in the transmetalation step of the catalytic cycle.[3] An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) is typically effective and minimizes the risk of Boc-group cleavage or other side reactions.
-
Solvent: A mixture of an organic solvent (like dioxane or acetonitrile) and water is used to dissolve both the organic substrate and the inorganic base, ensuring an efficient reaction.[3][8]
References
- 1. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Functionalization of the 5-Amino Group of 1-Boc-4-bromo-1H-indol-5-amine
Introduction: A Privileged Scaffold in Drug Discovery
The 1-Boc-4-bromo-1H-indol-5-amine scaffold is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic substitution pattern—a nucleophilic amino group at C5, a handle for cross-coupling at C4 (bromine), and a protected indole nitrogen (Boc)—offers a three-pronged approach to molecular diversification. This allows for the systematic exploration of chemical space, which is critical in the development of targeted therapeutics, particularly kinase inhibitors and other biologically active molecules. The functionalization of the 5-amino group, in particular, serves as a primary route to introduce pharmacophoric elements that can engage with biological targets and modulate the physicochemical properties of the final compound.
This guide provides a detailed exploration of key strategies for the derivatization of the 5-amino group, explaining the causality behind experimental choices and offering robust, step-by-step protocols for immediate application in a research setting.
Core Chemical Principles: Reactivity of the 5-Amino Group
The reactivity of the 5-amino group on the indole ring is governed by its nucleophilic character. The lone pair of electrons on the nitrogen is readily available to attack electrophilic species. However, its reactivity is modulated by the electronic environment of the indole core. The electron-donating nature of the indole nitrogen (even when Boc-protected) enhances the nucleophilicity of the C5 amine. Conversely, the electron-withdrawing inductive effect of the adjacent bromine atom at C4 slightly tempers this reactivity. The Boc (tert-butyloxycarbonyl) group at the N1 position serves a crucial role by preventing undesired side reactions at the indole nitrogen, which itself can be nucleophilic under certain conditions. Understanding this electronic balance is key to selecting the appropriate reagents and conditions for successful and selective functionalization.
Visualization of Synthetic Pathways
The following diagram illustrates the primary synthetic transformations accessible from the this compound starting material, highlighting the versatility of the 5-amino group.
Caption: Key functionalization pathways for the 5-amino group.
Acylation: Formation of Amide Bonds
Acylation is a fundamental and highly reliable method for derivatizing the 5-amino group, introducing a vast array of functionalities via the formation of a stable amide bond. This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a non-nucleophilic base.
Causality and Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are preferred for less nucleophilic amines or when rapid reaction is desired. Anhydrides are a good alternative, producing a carboxylic acid byproduct that is typically easier to remove than HCl.
-
Base: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they readily dissolve the reactants and do not participate in the reaction.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction, especially when using reactive acyl chlorides, and then allowed to warm to room temperature to ensure completion.[1]
Protocol 1: Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)
Objective: To synthesize tert-butyl 4-bromo-5-(benzamido)-1H-indole-1-carboxylate.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure amide product.
Self-Validation:
-
TLC: The product should have a different Rf value than the starting amine.
-
¹H NMR: Expect to see new aromatic peaks corresponding to the benzoyl group and a downfield shift of the indole protons adjacent to the newly formed amide. The NH proton of the amide will appear as a singlet.
-
MS (ESI): The mass spectrum should show the expected molecular ion peak for the acylated product.
Sulfonylation: Formation of Sulfonamide Linkages
Sulfonylation is analogous to acylation and results in the formation of a robust sulfonamide linkage. Sulfonamides are prevalent in medicinal chemistry, often acting as transition-state mimics or key hydrogen bond donors/acceptors. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.
Causality and Experimental Choices:
-
Base: Pyridine is often used as both the base and a solvent for sulfonylation reactions. It is effective at scavenging the HCl byproduct and can also catalyze the reaction. Alternatively, TEA or DIPEA in a solvent like DCM can be used.
-
Reactivity: The reaction is generally very efficient. Care must be taken to control the temperature as the reaction can be vigorous.
Protocol 2: Sulfonylation with a Sulfonyl Chloride (e.g., Tosyl Chloride)
Objective: To synthesize tert-butyl 4-bromo-5-((4-methylphenyl)sulfonamido)-1H-indole-1-carboxylate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous) or TEA/DCM
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-cold 1 M HCl. This will protonate the pyridine, making it water-soluble.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel chromatography (hexane/ethyl acetate gradient) to afford the desired sulfonamide.
Data Summary Table:
| Reaction Type | Reagent (Example) | Base | Solvent | Typical Yield |
| Acylation | Benzoyl Chloride | TEA/DIPEA | DCM | 85-95% |
| Sulfonylation | Tosyl Chloride | Pyridine | Pyridine | 80-90% |
Diazotization and Sandmeyer Reaction: Replacing the Amine
While acylation and sulfonylation add to the amino group, diazotization offers a powerful strategy to completely replace it. The aromatic amine is first converted to a diazonium salt, which is a superb leaving group (N₂ gas). This intermediate can then be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[2][3] This provides access to substitution patterns that are otherwise difficult to achieve.[4]
Causality and Experimental Choices:
-
Diazotization: This step requires cold, acidic conditions (typically using HCl or H₂SO₄) and a source of nitrous acid, generated in situ from sodium nitrite (NaNO₂). Temperatures must be kept low (0–5 °C) to prevent the unstable diazonium salt from decomposing prematurely.
-
Sandmeyer Reaction: The diazonium salt solution is added to a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN). The copper(I) species catalyzes the displacement of the diazonium group via a single-electron transfer mechanism, leading to the formation of an aryl radical intermediate.[5]
Workflow Diagram: Sandmeyer Reaction
Caption: General workflow for the Sandmeyer reaction.
Protocol 3: Sandmeyer Chlorination
Objective: To replace the 5-amino group with a chlorine atom, yielding tert-butyl 4-bromo-5-chloro-1H-indole-1-carboxylate.
Materials:
-
This compound
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
-
Ethyl acetate or Diethyl ether
Procedure:
-
Diazotization: a. Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. b. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. c. Add the NaNO₂ solution dropwise to the stirred amine suspension, keeping the temperature strictly between 0 and 5 °C. The solid should dissolve as the diazonium salt forms. Stir for an additional 20-30 minutes at 0 °C.
-
Sandmeyer Reaction: a. In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C. b. Slowly and carefully add the cold diazonium salt solution from step 1c to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. c. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Work-up: a. Pour the reaction mixture into water and extract with ethyl acetate. b. Wash the organic layer with water and brine. c. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to obtain the 5-chloro derivative.
Conclusion and Future Directions
The functionalization of the 5-amino group of this compound is a cornerstone of synthetic strategies targeting novel indole-based compounds. The protocols detailed herein for acylation, sulfonylation, and Sandmeyer reactions represent robust and high-yielding methods for generating diverse analogues. Beyond these methods, other transformations such as reductive amination, Buchwald-Hartwig amination for N-arylation, and other metal-catalyzed cross-couplings can further expand the accessible chemical space.[6][7][8] The choice of reaction should always be guided by the specific synthetic goal and the desired properties of the target molecule. Careful execution of these protocols will enable researchers to efficiently leverage this powerful synthetic intermediate in their drug discovery and development programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of Bromoindoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of bromoindoles. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the specific challenges encountered when performing C-N cross-coupling reactions on the indole scaffold. As Senior Application Scientists, we have compiled and synthesized field-proven insights and mechanistic understanding to help you navigate the nuances of this powerful transformation.
Introduction: The Indole Challenge in Buchwald-Hartwig Amination
The indole nucleus is a privileged scaffold in a multitude of natural products and pharmaceutical agents.[1] The Buchwald-Hartwig amination has emerged as a critical tool for the functionalization of indoles, enabling the formation of C-N bonds that are otherwise difficult to construct.[2][3] However, the electron-rich nature of the indole ring and the presence of the N-H proton present a unique set of challenges not typically encountered with simple aryl halides. Researchers often face a landscape of competing side reactions that can diminish yields and complicate purification.
This guide will dissect these challenges, providing a clear rationale for experimental choices and a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a low yield of the desired N-arylated bromoindole. What are the most likely causes?
Low yields in the Buchwald-Hartwig amination of bromoindoles can often be attributed to several key factors:
-
Catalyst Inhibition or Decomposition: The indole nitrogen, particularly after deprotonation, can coordinate to the palladium center, leading to catalyst deactivation.[4] Additionally, high temperatures can lead to the formation of palladium black.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in both promoting the desired catalytic cycle and preventing side reactions. For electron-rich heteroaromatics like indole, bulky, electron-rich phosphine ligands are often essential.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too strong can lead to unwanted side reactions, while a base that is too weak may result in inefficient deprotonation of the amine or the indole N-H, stalling the catalytic cycle.[5]
-
Competing Side Reactions: Hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the bromoindole, and competitive C-arylation are common side reactions that consume starting materials and reduce the yield of the desired product.
Q2: I'm observing a significant amount of the debrominated indole (hydrodehalogenation). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[6] It can arise from β-hydride elimination from a palladium-amido intermediate or from the reaction of a palladium-hydride species with the bromoindole. To minimize this:
-
Ligand Selection: Employ bulky, electron-rich ligands such as XPhos or BrettPhos. These ligands can accelerate the rate of reductive elimination to form the C-N bond, which outcompetes the pathways leading to hydrodehalogenation.[7]
-
Choice of Base: The choice of base can influence the formation of palladium-hydride species. In some cases, switching from a strong alkoxide base like NaOtBu to a carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄) can be beneficial, although this may require higher reaction temperatures.[5]
-
Amine Purity: Ensure the amine coupling partner is free of impurities that could generate palladium hydrides.
Q3: My reaction is producing a mixture of N-arylated and C-arylated indoles. How can I control the regioselectivity?
The regioselectivity of indole arylation (N- vs. C-arylation) is a well-documented challenge.[1] The outcome is highly dependent on the reaction conditions:
-
Nature of the Catalyst and Ligand: Palladium catalysts are generally favored for N-arylation, while copper-based systems can sometimes favor C-arylation under certain conditions. The choice of ligand is critical in directing the regioselectivity of palladium-catalyzed reactions.
-
Base: The base can play a dual role, not only as a stoichiometric reagent but also in influencing the nucleophilicity of the indole nitrogen versus the carbon positions. For instance, the use of LiHMDS as a base has been reported to promote C3-arylation.[8]
-
Protecting Groups: Protecting the indole nitrogen (e.g., with Boc, Ts, or SEM groups) is a straightforward strategy to ensure exclusive C-arylation. However, for direct N-arylation, an unprotected indole is the substrate of choice.
Troubleshooting Guide: A Systematic Approach
When encountering issues with your Buchwald-Hartwig amination of bromoindoles, a systematic approach to troubleshooting is essential. The following decision tree and detailed explanations will guide you through the process of identifying and resolving common problems.
dot
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig aminations of bromoindoles.
In-depth Troubleshooting Steps
-
Verify Catalyst and Ligand Integrity:
-
Recommendation: Utilize commercially available, well-defined palladium pre-catalysts (e.g., XPhos Pd G3 or G4). These are often more reliable than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Rationale: Pre-catalysts provide a more consistent source of the active Pd(0) species, leading to more reproducible results.[7]
-
Action: If using a traditional palladium source, ensure it is of high purity and has been stored correctly. For ligands, consider that they can degrade over time; using a fresh batch is advisable.
-
-
Optimize the Ligand:
-
Recommendation: For bromoindoles, bulky, electron-rich biarylphosphine ligands are generally the most effective.
-
Rationale: These ligands promote the crucial reductive elimination step, which is often the rate-limiting step and competes with side reactions like β-hydride elimination.
-
Action: Screen a panel of ligands. Good starting points include XPhos, SPhos, RuPhos, and BrettPhos. The optimal ligand can be substrate-dependent.
-
-
Screen Reaction Parameters (Base, Solvent, Temperature):
-
Base:
-
Strong Bases (NaOtBu, LHMDS): Often provide faster reaction rates but can be incompatible with sensitive functional groups and may promote side reactions.[5]
-
Weaker Bases (Cs₂CO₃, K₃PO₄): Offer better functional group tolerance but typically require higher temperatures and longer reaction times.
-
-
Solvent:
-
Toluene and Dioxane: Are the most commonly used solvents and are good starting points.[5]
-
THF: Can also be effective, particularly for reactions at lower temperatures.
-
-
Temperature:
-
Most Buchwald-Hartwig aminations of bromoindoles require heating, typically in the range of 80-110 °C. If side reactions are prevalent, lowering the temperature and extending the reaction time may be beneficial.
-
-
Mechanistic Insights: Understanding the Side Reactions
A clear understanding of the catalytic cycle and potential off-cycle pathways is crucial for effective troubleshooting.
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination of bromoindoles and key side reactions.
Optimized Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of 5-bromoindole and 3-bromoindole. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of 5-Bromoindole
This protocol is adapted from established procedures for the amination of bromoindoles.[9]
Materials:
-
5-Bromoindole
-
Amine (1.2 equivalents)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromoindole, XPhos Pd G3, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add the amine (if solid) to the flask. If the amine is a liquid, it will be added via syringe after the solvent.
-
Add anhydrous, degassed toluene via syringe.
-
If the amine is a liquid, add it to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amination of 3-Bromoindole with a Weaker Base
For substrates that are sensitive to strong bases, a weaker base such as cesium carbonate can be employed.
Materials:
-
3-Bromoindole
-
Amine (1.2 equivalents)
-
RuPhos Pd G3 (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane (0.2 M)
Procedure:
-
Follow steps 1-5 from Protocol 1, substituting the appropriate reagents.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction, which may require a longer reaction time (12-24 hours).
-
Follow steps 8-10 from Protocol 1 for workup and purification.
Data Summary: Comparison of Reaction Conditions
The following table summarizes representative data for the Buchwald-Hartwig amination of bromoindoles, highlighting the impact of different catalysts, ligands, and bases on reaction outcomes.
| Bromoindole Position | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 | --INVALID-LINK-- |
| 5-Bromo | Aniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 88 | --INVALID-LINK-- |
| 3-Bromo | Piperidine | RuPhos Pd G3 | LHMDS | THF | 80 | 92 | --INVALID-LINK-- |
| 5-Bromo | n-Butylamine | BrettPhos Pd G3 | Cs₂CO₃ | Toluene | 110 | 85 | --INVALID-LINK-- |
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Boc-4-bromo-1H-indol-5-amine and its Reaction Products
Welcome to the dedicated technical support guide for the purification of 1-Boc-4-bromo-1H-indol-5-amine and its subsequent reaction products. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this versatile building block. The inherent reactivity of the indole nucleus, combined with the specific functionalities of this compound, can present unique purification challenges. This guide provides in-depth, experience-driven advice to help you troubleshoot common issues and achieve high purity for your downstream applications.
Understanding the Molecule: Key Purification Challenges
This compound is a trifunctional molecule, and each functional group presents its own set of considerations during purification:
-
The N-Boc Protecting Group: While essential for many synthetic transformations, the tert-butyloxycarbonyl (Boc) group on the indole nitrogen is known to be more labile than its counterpart on alkyl amines. It can be sensitive to acidic conditions, and even prolonged heating can sometimes lead to partial deprotection.[1] This instability necessitates careful handling and purification under mild conditions.
-
The Aromatic Amine: The free amine at the 5-position makes the molecule basic and susceptible to oxidation, which can lead to colored impurities. Its basicity can also cause tailing during silica gel chromatography.
-
The Bromo Substituent: The bromine atom at the 4-position activates the indole ring and can be a site for potential side reactions, depending on the downstream chemistry.
This guide will address the practical implications of these properties in a question-and-answer format, providing actionable solutions to common purification hurdles.
Troubleshooting Guide: Common Purification Problems and Solutions
This section directly addresses specific issues you may encounter during the purification of this compound and its derivatives.
Q1: My crude product is a dark, oily residue. How can I clean it up before column chromatography?
A1: Dark, oily crude products are often indicative of polymeric impurities, residual high-boiling solvents (like DMF or DMSO), and oxidized species. Before attempting column chromatography, a series of workup and extraction steps can significantly improve the outcome.
Causality and Recommended Protocol:
-
Removal of High-Boiling Solvents: If your reaction was conducted in a solvent like DMF or DMSO, it's crucial to remove it as much as possible. After diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), perform multiple washes with water and brine. This will partition the high-boiling polar solvent into the aqueous layer.
-
Acid-Base Extraction to Remove Key Impurities:
-
Acid Wash: A wash with a dilute aqueous acid (e.g., 1 M HCl) will protonate and remove any unreacted basic starting materials.
-
Base Wash: Subsequently, a wash with a mild base (e.g., saturated aqueous sodium bicarbonate) will remove any acidic byproducts.
-
-
Charcoal Treatment for Color Removal: If the organic layer remains darkly colored, it may be due to highly conjugated, colored impurities. After drying the organic layer with an anhydrous salt (like sodium sulfate), you can stir it with a small amount of activated charcoal for 15-30 minutes, followed by filtration through a pad of Celite®. This can effectively adsorb many colored impurities.
dot
Caption: Pre-Chromatography Cleanup Workflow.
Q2: During column chromatography, my product is streaking or appears to be decomposing on the silica gel.
A2: This is a common issue with amine-containing and acid-sensitive compounds like Boc-protected indoles. Standard silica gel is slightly acidic and can lead to the degradation of your product or cause significant tailing of the elution band.
Causality and Recommended Protocol:
The acidic nature of silica gel can partially cleave the Boc group, and the free silanol groups can strongly interact with the basic amine, causing poor separation.
-
Deactivating the Silica Gel: Before running your column, flush it with your starting eluent containing 1% triethylamine.[1][2] This will neutralize the acidic sites on the silica gel surface.
-
Using a Modified Mobile Phase: Incorporate a small amount of triethylamine (0.1-1%) in your eluent system throughout the purification process.[1][2] This helps to continuously suppress the unwanted interactions between your compound and the stationary phase.
-
Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase like neutral alumina.[2] However, be aware that the elution profile may differ significantly from silica gel.
-
Work Efficiently: Do not let your compound sit on the column for an extended period. Have all your fractions and equipment ready to minimize the contact time between your product and the stationary phase.[2]
Q3: My NMR spectrum shows a singlet around 1.5 ppm, but also a smaller, broader peak in the aromatic region that I can't identify.
A3: The singlet around 1.5 ppm is characteristic of the tert-butyl group of the Boc protecting group. The unidentifiable aromatic peak could be a number of things, but a common culprit is the de-Boc'd version of your starting material or product.
Causality and Recommended Protocol:
As mentioned, the N-Boc group on an indole can be labile. The de-Boc'd impurity, 4-bromo-1H-indol-5-amine, will have a different set of aromatic signals and an N-H proton that may be broad or exchangeable.
-
Check for Other Signs of Deprotection: Look for the appearance of an N-H proton signal in your NMR spectrum. This signal can be broad and may not integrate to a full proton.
-
LC-MS Analysis: The most definitive way to identify this impurity is through LC-MS analysis. The de-Boc'd impurity will have a molecular weight that is 100.12 g/mol less than your desired product.
-
Repurification: If the de-Boc'd impurity is present in a significant amount, you will need to repurify your material. The polarity of the de-Boc'd compound is significantly different, so it should be separable by column chromatography. Consider the advice in Q2 to prevent further deprotection during repurification.
| Compound | Molecular Weight ( g/mol ) | Key NMR Feature |
| This compound | 341.22 | Singlet at ~1.5 ppm (9H) |
| 4-bromo-1H-indol-5-amine | 241.10 | Absence of the ~1.5 ppm singlet |
Q4: I'm having trouble getting my product to crystallize. It remains an oil or a waxy solid.
A4: Many indole derivatives are prone to being oils or low-melting solids, which can make recrystallization challenging. The key is to find the right solvent or solvent system.
Causality and Recommended Protocol:
For successful recrystallization, the compound should be soluble in a hot solvent but insoluble or sparingly soluble in the same solvent when cold.
-
Systematic Solvent Screening: On a small scale, test a range of solvents with varying polarities. Common choices for indoles include ethanol, methanol, ethyl acetate, hexane, or mixtures of these.[2][3]
-
Two-Solvent System: A powerful technique is to use a two-solvent system.[2] Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, like dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (one in which it is insoluble, like hexane or petroleum ether) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal from a previous successful crystallization is also highly effective.
-
Patience is Key: Some compounds require extended periods at low temperatures (e.g., in a refrigerator or freezer) to crystallize.
dot
Caption: Two-Solvent Recrystallization Workflow.
Frequently Asked Questions (FAQs)
-
What is a good starting solvent system for column chromatography of this compound?
A good starting point for elution on a silica gel column is a non-polar solvent system, such as a gradient of ethyl acetate in hexanes or petroleum ether. Based on similar structures, a starting gradient of 10-20% ethyl acetate in hexanes is a reasonable starting point.[1] The polarity can be gradually increased while monitoring the elution with TLC. Remember to add 0.1-1% triethylamine to the eluent to prevent streaking.[1][2]
-
What are the most likely impurities in my reaction mixture?
The most common impurities include unreacted starting materials, the de-Boc'd product, and potentially regioisomers if the bromination step was not perfectly selective. Depending on the synthesis route, you may also have byproducts from side reactions.
-
How can I confirm the purity and identity of my final product?
A combination of analytical techniques is always recommended.
-
TLC: A single spot in multiple solvent systems is a good indication of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
Experimental Protocols
Protocol 1: Standard Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel as a slurry in your starting eluent (e.g., 9:1 hexanes:ethyl acetate + 1% triethylamine).
-
Loading: Carefully load the silica gel with your adsorbed product onto the top of the packed column.
-
Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed, based on TLC analysis of the fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the pooled fractions under reduced pressure to yield your purified product.
Protocol 2: Recrystallization from a Two-Solvent System
-
Dissolution: In a flask, dissolve the crude, semi-pure product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. If crystals do not form, place the flask in a refrigerator (4°C) or a freezer (-20°C).
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
Technical Support Center: Optimization of Palladium-Catalyzed Couplings with 1-Boc-4-bromo-1H-indol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Boc-4-bromo-1H-indol-5-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. Our goal is to explain the causality behind experimental choices, empowering you to overcome common challenges and achieve high-yielding, reproducible results.
The substrate, this compound, is a valuable building block, but its structure presents unique challenges. The electron-rich indole core, influenced by the 5-amino group, can affect the kinetics of the catalytic cycle. Furthermore, the presence of multiple nitrogen atoms and the base-sensitive Boc-protecting group requires careful selection of reaction parameters to avoid side reactions and catalyst deactivation.
Section 1: The Palladium Catalytic Cycle - A Mechanistic Primer
A foundational understanding of the general palladium cross-coupling mechanism is crucial for effective troubleshooting.[1][2] The process is a cycle where the palladium catalyst is regenerated after each product formation. The three key steps are Oxidative Addition, Transmetalation/Ligand Exchange, and Reductive Elimination.
References
preventing dehalogenation of 1-Boc-4-bromo-1H-indol-5-amine
Technical Support Center: 1-Boc-4-bromo-1H-indol-5-amine
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for researchers working with this compound. As a Senior Application Scientist, I've designed this guide to address one of the most common challenges encountered with this substrate: unwanted dehalogenation during palladium-catalyzed cross-coupling reactions. This guide moves beyond simple protocols to explain the underlying mechanisms, helping you not only to solve current issues but also to proactively design more robust experiments in the future.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the dehalogenated byproduct (1-Boc-1H-indol-5-amine) in my Suzuki-Miyaura coupling reaction. What is causing this?
Answer: This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling chemistry.[1] Instead of coupling with your desired partner (e.g., a boronic acid), the bromine atom on your indole is being replaced by a hydrogen atom.
The mechanism for this undesirable reaction is intimately linked to the main catalytic cycle.[2] The active Pd(0) catalyst, which is meant to undergo oxidative addition with your bromoindole, can instead participate in a competing pathway that introduces a hydride (H⁻) species. This palladium-hydride intermediate can then reductively eliminate to form your dehalogenated product.[3] The key takeaway is that sources of hydride in your reaction mixture are the primary culprits. These can include the base, the solvent, or even additives.[3][4][5]
The this compound substrate is particularly susceptible due to its electron-rich nature, which can make the initial oxidative addition step of the desired coupling reaction slower, allowing more time for the competing dehalogenation pathway to occur.[6][7]
To visualize the competing pathways, consider the following diagram:
Q2: How does my choice of ligand and palladium precursor affect dehalogenation?
Answer: The catalyst system—the combination of the palladium source and the ligand—is the most critical factor in suppressing dehalogenation. The goal is to select a system that makes the desired catalytic cycle (oxidative addition and reductive elimination of the product) much faster than the dehalogenation pathway.[8]
Ligand Selection: For electron-rich aryl bromides like yours, standard ligands such as triphenylphosphine (PPh₃) are often insufficient. You need ligands that are both bulky and electron-rich .
-
Electron-rich ligands (e.g., those with alkyl groups like cyclohexyl or tert-butyl) increase the electron density on the palladium center. This accelerates the rate-limiting oxidative addition step, getting your substrate into the productive cycle quickly.[9]
-
Bulky ligands promote the final reductive elimination step to release your desired coupled product, which frees up the catalyst to re-enter the cycle.[6]
The industry-standard choices for this purpose are the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SImes).[8][10] These form highly active and stable catalysts that are exceptionally effective at promoting cross-coupling over dehalogenation.
Palladium Precursor: While many Pd(0) and Pd(II) sources can work (e.g., Pd₂(dba)₃, Pd(OAc)₂), modern precatalysts are often more reliable. These are air- and moisture-stable Pd(II) complexes that are efficiently reduced to the active Pd(0) species in situ. PEPPSI-type precatalysts for NHC ligands and the Buchwald G3/G4 palladacycles for biaryl phosphine ligands are excellent choices that ensure consistent generation of the active catalyst.[9][10]
Use the following decision tree to guide your catalyst selection:
Q3: Which base should I use to minimize dehalogenation?
Answer: The base is a frequent and often overlooked source of the hydride that causes dehalogenation.[4] This is especially true for strong bases that possess β-hydrogens, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide).[3][11] While effective at promoting the desired reaction, they can also generate palladium-hydride species.
For sensitive substrates like this compound, it is highly advisable to use bases that are less likely to act as hydride donors.
| Base Type | Examples | Dehalogenation Risk | Recommendation |
| Alkoxides | KOtBu, NaOtBu, NaOEt | High | Avoid unless necessary for a particularly difficult coupling. Can be a significant hydride source.[3] |
| Hydroxides | NaOH, KOH | Moderate | Can promote protodeboronation of the boronic acid partner and may still contribute to dehalogenation. Use with caution.[10] |
| Carbonates | Cs₂CO₃, K₂CO₃ | Low | Generally a safe choice. Cesium carbonate is often very effective for challenging couplings but is more expensive.[10][11] |
| Phosphates | K₃PO₄ | Low | An excellent, strong, non-nucleophilic base that is a standard choice for suppressing dehalogenation in Suzuki reactions.[10] |
Recommendation: Start with K₃PO₄ or Cs₂CO₃ . They provide sufficient basicity to facilitate the catalytic cycle without introducing a ready source of hydrides.
Q4: I've optimized my catalyst and base, but I still see some dehalogenation. What else can I do?
Answer: If dehalogenation persists after optimizing the catalyst and base, consider these secondary factors:
-
Solvent Choice: Alcohols like isopropanol or ethanol can serve as hydride sources.[3] While sometimes used as co-solvents, consider switching to purely aprotic solvents like dioxane, THF, or toluene . Ensure your solvents are anhydrous, as excess water can promote other side reactions like protodeboronation of your coupling partner.[10]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can favor side reactions. If your desired coupling is efficient, it may be complete before significant dehalogenation occurs. Try running a time-course study to find the point of maximum product formation before the byproduct begins to accumulate. If possible, using a highly active catalyst system may allow you to run the reaction at a lower temperature (e.g., room temperature to 80 °C).[10]
-
Reagent Purity and Inert Atmosphere: Ensure all reagents are pure and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[10] Oxygen can damage the Pd(0) catalyst, leading to the formation of palladium black and inefficient catalysis, which can indirectly favor side reactions.
Troubleshooting Protocol: Minimizing Dehalogenation in Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound while minimizing the risk of dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or on a Schlenk line, add the this compound, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst to a dry Schlenk flask equipped with a stir bar.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): For maximum rigor, sparge the reaction mixture with a stream of Argon for 5-10 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Once the starting material is consumed (or when the product/byproduct ratio is optimal), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel to isolate the desired coupled product.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 1-Boc-4-bromo-1H-indol-5-amine Derivatives
Welcome to the Technical Support Center for the synthesis of 1-Boc-4-bromo-1H-indol-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic route. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of these valuable compounds.
Introduction: The Challenge of Scale-Up
The this compound scaffold is a crucial intermediate in the synthesis of a wide range of biologically active molecules. However, transitioning from bench-scale synthesis to a larger, kilogram-scale production presents significant challenges. These can include issues with reaction selectivity, impurity profiles, and the physical handling of materials. This guide aims to address these challenges by providing practical, experience-driven advice.
General Synthetic Scheme
The synthesis of this compound typically follows a multi-step process. Understanding the overall workflow is crucial for effective troubleshooting.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protecting group necessary for the indole nitrogen?
The Boc (tert-butyloxycarbonyl) group serves two primary functions. Firstly, it deactivates the indole ring towards unwanted electrophilic substitution at the C3 position, which is the most nucleophilic site on an unprotected indole.[1] Secondly, it prevents side reactions that can occur at the N-H position under various reaction conditions.[2]
Q2: What are the most critical steps to monitor during the scale-up process?
The nitration and bromination steps are the most critical. Over-reaction or poor regioselectivity in these steps can lead to a complex mixture of impurities that are difficult to separate on a large scale.[3] Careful control of temperature and stoichiometry is paramount.
Q3: What are the common analytical methods for monitoring these reactions?
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis of reaction progress, allowing for the precise measurement of starting materials, intermediates, and products.[4] For rapid qualitative checks, Thin-Layer Chromatography (TLC) is an invaluable and cost-effective tool.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield During N-Boc Protection
Q: My N-Boc protection of the starting indole is sluggish and results in a low yield. What could be the cause?
A: This is a common issue, often related to the nucleophilicity of the indole nitrogen and the reaction conditions.
| Potential Cause | Explanation & Solution |
| Insufficiently Strong Base | The indole N-H is not very acidic. A strong base like sodium hydride (NaH) is often required for complete deprotonation, especially on a large scale. Using a weaker base may result in an incomplete reaction.[5] |
| Poorly Nucleophilic Substrate | Indoles can be poor nucleophiles. The reaction with Boc anhydride (Boc₂O) can be slow.[6] Solution: Ensure complete deprotonation with a strong base before adding Boc₂O. |
| Reaction Temperature | While many Boc protections are run at room temperature, gentle heating may be necessary for less reactive indoles. However, be cautious as higher temperatures can lead to side reactions. |
| Solvent Choice | Anhydrous aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used. Ensure the solvent is completely dry, as water can quench the base. |
Issue 2: Poor Selectivity and Over-Bromination
Q: During the bromination of 1-Boc-1H-indol-5-amine, I'm observing the formation of di-brominated byproducts. How can I improve the selectivity for the desired mono-brominated product?
A: Over-bromination is a frequent challenge due to the activated nature of the indole ring.[3] The key is to control the reactivity of the brominating agent.
Caption: Decision workflow for troubleshooting over-bromination.
Issue 3: Difficult Purification of the Final Product
Q: The crude this compound is difficult to purify on a large scale. What strategies can be employed?
A: Large-scale purification requires a shift in mindset from traditional laboratory techniques.
| Purification Method | Considerations for Scale-Up |
| Recrystallization | This is often the most viable and cost-effective method for large-scale purification. A systematic solvent screen is crucial to identify a solvent system that provides good recovery and high purity.[7] |
| Column Chromatography | While standard on a small scale, it becomes expensive and time-consuming for large quantities. If necessary, use a larger diameter column with an appropriate stationary phase and an optimized solvent system to maximize separation and throughput.[3][8] |
| Steam Distillation | For some bromo-indole derivatives, steam distillation can be an effective purification method, particularly for removing non-volatile impurities.[9] |
| Slurry Washing | Washing the crude solid with a solvent in which the desired product has low solubility but the impurities are soluble can significantly improve purity before a final recrystallization step. |
Issue 4: Unwanted Debromination
Q: I am observing the loss of the bromine atom in subsequent reaction steps. How can this be prevented?
A: Debromination is a known side reaction for bromoindoles, especially during palladium-catalyzed cross-coupling reactions.[2]
-
Protecting the Indole Nitrogen: The presence of the Boc group should help mitigate this, but if it is removed, the acidic N-H can facilitate debromination.[2]
-
Reaction Conditions: Careful optimization of the catalyst, ligands, base, and solvent is crucial in subsequent steps to avoid conditions that favor reductive debromination.[2]
Detailed Protocols
Protocol 1: N-Boc Protection of Indole
-
To a solution of the starting indole in anhydrous DMF at 0 °C, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
-
Dissolve the 1-Boc-1H-indol-5-amine in an anhydrous aprotic solvent such as THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or HPLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
Technical Support Center: Managing Reactions with 1-Boc-4-bromo-1H-indol-5-amine
Welcome to the technical support center for 1-Boc-4-bromo-1H-indol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically demanding building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve your synthetic goals.
Introduction: Understanding the Challenge
This compound is a valuable synthetic intermediate, but its structure presents a significant steric challenge. The bulky tert-butoxycarbonyl (Boc) group at the N1 position, combined with the bromine atom at C4, creates a crowded environment around the C5-amino group and the C4-bromo reaction site. This steric hindrance can impede catalyst-substrate binding, slow down key reaction steps like oxidative addition and reductive elimination, and ultimately lead to low yields or failed reactions.
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize common palladium-catalyzed cross-coupling reactions.
Caption: Key steric hindrance points on the this compound scaffold.
Section 1: Suzuki-Miyaura Coupling at the C4-Position
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but coupling at the hindered C4-bromo position requires careful optimization.
FAQ: Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura reaction with this compound is giving very low yield or failing completely. What is the most likely cause?
Answer: The primary culprit is almost always steric hindrance impeding the catalytic cycle. Specifically, the bulky groups surrounding the C4-bromo position make the oxidative addition of the palladium catalyst difficult and slow the subsequent reductive elimination step. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such sterically demanding substrates.[1][2] Success hinges on selecting a catalyst system—specifically the ligand—designed to overcome this barrier.
Question 2: Which ligands are recommended for coupling with this hindered substrate?
Answer: You need to use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the formation of highly reactive, low-coordinate palladium(0) species that can more readily undergo oxidative addition.[4] They also accelerate the reductive elimination step, which is crucial for releasing the product and turning over the catalyst.[1]
| Ligand Type | Examples | Key Advantages for Hindered Substrates |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly active, promote fast oxidative addition and reductive elimination.[1][5] |
| Dialkyl Phosphines | Tri-tert-butylphosphine (P(tBu)₃) | Strongly σ-donating and bulky, effective for unactivated aryl chlorides and bromides.[6][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often efficient for bulky substrates.[3] |
Question 3: How do I choose the right base and solvent for this challenging coupling?
Answer: The base is critical for activating the boronic acid/ester for transmetalation. For hindered couplings, stronger, non-nucleophilic bases often give poor results. Instead, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective, especially when used with aqueous or biphasic solvent systems which can enhance their effectiveness.[1][5]
-
Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃.
-
Recommended Solvents: Toluene, 1,4-Dioxane, or THF, often with a small amount of water (e.g., 10:1 organic:water).
Question 4: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
Answer: Protodeboronation is a common side reaction, especially with extended reaction times or high temperatures needed for hindered substrates.[1] To mitigate this, consider switching from a boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[1] These esters are generally more robust and can lead to higher yields in challenging couplings.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting a failing Suzuki-Miyaura reaction.
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of an arylboronic acid with this compound.
-
Reagent Preparation: To a dry reaction vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the XPhos ligand (4 mol%). Using a precatalyst often leads to more reproducible results.[8]
-
Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O, 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Section 2: Buchwald-Hartwig Amination at the C4-Position
Coupling a new amine at the C4-position is another common transformation that is severely impacted by steric hindrance.
FAQ: Buchwald-Hartwig Amination
Question 1: My Buchwald-Hartwig amination is not working. I'm using a standard Pd(OAc)₂/BINAP catalyst system. What should I change?
Answer: Similar to the Suzuki reaction, standard catalyst systems are often insufficient. The steric bulk around the C4-bromo position requires highly active catalysts. The choice of ligand is paramount.[9] Bulky, electron-rich biaryl phosphine ligands are the gold standard for these transformations as they facilitate both the oxidative addition and the challenging C-N reductive elimination steps.
Question 2: What are the best ligands and bases for this specific amination?
Answer:
-
Ligands: The same class of bulky biaryl phosphine ligands used for Suzuki couplings are excellent here. Josiphos-type ligands and cataCXium® A are also effective. For heteroaryl amine coupling partners, specific ligands may be required.[8]
-
Bases: Strong, non-nucleophilic bases are typically required for the Buchwald-Hartwig reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require higher temperatures and longer reaction times.[8][9]
Question 3: The reaction is sluggish and incomplete even with an advanced catalyst system. What else can I optimize?
Answer:
-
Use a Precatalyst: In-situ generation of the active Pd(0) species from Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable.[10] Using a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) ensures efficient and reproducible formation of the active catalyst.[8]
-
Solvent Choice: Ensure you are using a strictly anhydrous and degassed aprotic solvent like toluene, dioxane, or THF.[9] Insolubility of reagents is a common reason for failure.[8]
-
Temperature: These reactions often require elevated temperatures (90-120 °C) to overcome the high activation energy associated with hindered substrates.
-
Agitation: For heterogeneous mixtures involving inorganic bases, ensure vigorous stirring. The deprotonation step can occur at the solid-liquid interface, so poor mixing can severely limit the reaction rate.[8]
Protocol: Optimized Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), RuPhos ligand (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Substrate Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene to the vessel.
-
Reaction: Seal the vessel and heat to 110 °C with vigorous stirring for 16-24 hours.
-
Monitoring & Workup: Follow the same monitoring and workup procedures as described for the Suzuki-Miyaura reaction.
Section 3: Functionalization of the C5-Amine
While palladium-catalyzed reactions at C4 are common, direct functionalization of the C5-amino group (e.g., acylation, alkylation) can also be affected by the flanking bromo and Boc groups.
FAQ: C5-Amine Functionalization
Question 1: I am attempting to acylate the C5-amino group with an acid chloride, but the reaction is slow and incomplete. Why?
Answer: The steric environment created by the C4-bromo atom and the N1-Boc group shields the C5-amino group, reducing its accessibility and apparent nucleophilicity. While the amine is electronically activated by the indole ring, this steric shielding can prevent bulky acylating agents from approaching effectively.
Question 2: How can I improve the efficiency of N-acylation at the C5-position?
Answer:
-
Use a More Reactive Acylating Agent: If an acid chloride is failing, consider using the corresponding acid anhydride or a pre-activated ester (e.g., NHS ester).
-
Employ an Acylation Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[11]
-
Optimize the Base: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl produced without competing with the C5-amine.
-
Consider Coupling Reagents: For amide bond formation with a carboxylic acid, standard peptide coupling reagents like HATU or HOBt/EDC can be effective at overcoming steric barriers.
Protocol: DMAP-Catalyzed N-Acylation
-
Dissolve Substrate: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.
-
Add Base and Catalyst: Add triethylamine (TEA, 2.0 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Cool Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add Acylating Agent: Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with water or saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jmcct.com [jmcct.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Optimizing Base Selection for Coupling Reactions of 1-Boc-4-bromo-1H-indol-5-amine
Welcome to the Technical Support Center for optimizing cross-coupling reactions with 1-Boc-4-bromo-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in base selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your synthetic routes effectively.
The Critical Role of the Base in Palladium-Catalyzed Cross-Coupling
The choice of base in a palladium-catalyzed cross-coupling reaction is far from trivial; it is a pivotal parameter that can dictate the success or failure of your synthesis. The base is intricately involved in one or more key steps of the catalytic cycle, and its properties—strength (pKa), solubility, steric bulk, and the nature of its counter-ion—must be carefully matched to the substrates, catalyst, and solvent system. For a substrate like this compound, an electron-rich heteroaromatic amine, these considerations are even more critical to achieving high yields and minimizing side reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The base plays a crucial role in the transmetalation step, the point at which the organic group is transferred from the organoboron reagent to the palladium center.
Mechanism Insight: The Role of the Base
There are two primary mechanistic pathways proposed for the role of the base in the Suzuki-Miyaura coupling[1][2]:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex. This activated species then readily undergoes transmetalation with the palladium(II) halide complex.
-
Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.
The operative pathway is influenced by the specific base, solvent, and reactants employed.
References
work-up procedures for reactions involving 1-Boc-4-bromo-1H-indol-5-amine
A Guide to Effective Reaction Work-up and Troubleshooting
Welcome to the technical support guide for 1-Boc-4-bromo-1H-indol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the work-up and purification of reactions involving this versatile building block. The unique electronic properties conferred by the bromo and amino groups, combined with the acid-labile Boc protecting group, necessitate careful consideration of post-reaction procedures.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common work-up challenges.
Q1: My reaction mixture has formed a persistent emulsion during the aqueous wash. How can I break it?
A: Emulsion formation is common when working with N-Boc protected indoles, which can act as surfactants.
-
Primary Solution: Add a small amount of saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Alternative Methods: If brine is ineffective, you can try gentle swirling instead of vigorous shaking, filtering the entire mixture through a pad of Celite®, or centrifugation if the scale is appropriate.
Q2: During my aqueous work-up, I'm losing a significant amount of product to the aqueous layer. What's happening?
A: This typically indicates one of two issues:
-
Partial Boc Deprotection: If your reaction conditions were slightly acidic, or if you used an acidic wash (e.g., NH₄Cl), you may have partially cleaved the Boc group. The resulting free amine is protonated and becomes water-soluble. Test the pH of your aqueous layer; if it is acidic, neutralize it carefully with a base like sodium bicarbonate and re-extract with your organic solvent.
-
Insufficiently Nonpolar Solvent: While ethyl acetate is a common extraction solvent, for more polar products, a switch to a less polar solvent like dichloromethane (DCM) or a mixture (e.g., 9:1 DCM:MeOH) for the extraction might be necessary.
Q3: I'm observing unexpected Boc deprotection. What are the common causes during work-up?
A: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid.[1][2]
-
Acidic Reagents: Any acidic wash, even mildly acidic saturated ammonium chloride, can cause some deprotection. Standard work-ups for Boc-protected amines should ideally use neutral water and brine washes.[3]
-
Silica Gel: Standard silica gel is slightly acidic and can cause Boc cleavage during column chromatography, especially with prolonged exposure. To mitigate this, you can use silica gel that has been neutralized by pre-slurrying with a solvent containing a small amount of triethylamine (~0.5-1%).
Q4: After my cross-coupling reaction, I'm struggling to remove the palladium catalyst. What is the best method?
A: Palladium residues can be persistent. A multi-step approach is often most effective.
-
Filtration: After diluting the reaction mixture with your chosen organic solvent, filter it through a pad of Celite®. This will remove the bulk of the heterogeneous palladium catalyst.[4][5]
-
Aqueous Wash: Some palladium salts can be removed with an aqueous wash, particularly with a chelating agent like aqueous ammonium chloride.
-
Charcoal Treatment: If palladium residues persist (often seen as a grey or black tint in the crude product), you can dissolve the crude material in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite®.
Part 2: Troubleshooting Guide for Specific Reactions
This section provides in-depth solutions for common palladium-catalyzed cross-coupling reactions.
Scenario 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[6][7] A typical work-up involves an aqueous extraction to remove the base and boronic acid byproducts.[4][8]
Troubleshooting Suzuki Coupling Work-ups
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield After Work-up | 1. Incomplete reaction. 2. Product loss to the aqueous layer (see FAQ Q2). 3. Product decomposition on silica gel. | 1. Monitor reaction by TLC/LC-MS to ensure full consumption of starting material before quenching. 2. Check the pH of the aqueous layer. Neutralize with NaHCO₃ and re-extract if necessary. 3. Use neutralized silica gel for chromatography. |
| Boronic Acid Impurities in Final Product | Incomplete removal during aqueous wash. Boronic acids and their anhydrides (boroxines) can have some organic solubility. | Perform a basic aqueous wash. Add a dilute NaOH or K₂CO₃ solution to the separatory funnel to convert the boronic acid to its more water-soluble boronate salt, which is then more easily extracted. |
| Product Contaminated with Homocoupled Starting Material | This is a reaction issue, not a work-up issue, but is discovered during purification. It's often caused by catalyst degradation or suboptimal reaction conditions. | While not a work-up fix, purification can be challenging. Careful column chromatography with a shallow solvent gradient is often required to separate the desired product from the homocoupled dimer. |
Standard Work-up Protocol for Suzuki Coupling
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.[5]
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scenario 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[9][10] Work-ups must efficiently remove the phosphine ligand, its oxide, and the inorganic base.[11]
Troubleshooting Buchwald-Hartwig Amination Work-ups
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| Persistent Phosphine Ligand/Oxide Impurity | Phosphine ligands (e.g., XPhos, SPhos) and their corresponding oxides are often greasy, nonpolar compounds that co-elute with the product during chromatography. | 1. Acidic Wash: If the product is stable to mild acid, a wash with dilute aqueous HCl can protonate the desired amine product, pulling it into the aqueous layer while the neutral phosphine impurities remain in the organic layer. The aqueous layer can then be basified and re-extracted. Caution: This will deprotect the Boc group. 2. Solvent Precipitation: Try triturating the crude solid with a solvent in which the product is sparingly soluble but the ligand is very soluble (e.g., hexanes, diethyl ether). |
| Incomplete Removal of Base | Strong bases like NaOtBu or LiHMDS can lead to handling difficulties and emulsions if not quenched properly. | Carefully and slowly quench the reaction with water or saturated aqueous NH₄Cl before proceeding with the full aqueous work-up. |
| Dark-Colored Crude Product | Indicates residual palladium catalyst or decomposition. | Follow the palladium removal steps outlined in FAQ Q4. Ensure the reaction was run under a properly inert atmosphere to minimize side reactions.[12] |
Part 3: Visualization of Workflows
Understanding the sequence of steps is critical for a successful outcome. The following diagrams illustrate the standard logic and workflow for post-reaction processing.
Caption: A flowchart illustrating the standard steps in an aqueous work-up procedure.
Caption: A decision tree for troubleshooting low product yields after work-up.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 1-Boc-4-bromo-1H-indol-5-amine: Predicting and Interpreting a Complex Spectrum
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the ¹H NMR Analysis of 1-Boc-4-bromo-1H-indol-5-amine
In the landscape of modern drug discovery and organic synthesis, the unambiguous characterization of novel chemical entities is paramount. For heteroaromatic compounds, particularly substituted indoles, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for structural elucidation. This guide, presented from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR spectrum of the key synthetic intermediate, this compound. In the absence of a publicly available experimental spectrum, this guide focuses on a detailed prediction and interpretation based on established principles of NMR spectroscopy and comparative data from structurally related analogs. This approach not only offers a robust framework for analyzing this specific molecule but also equips researchers with the foundational knowledge to interpret the spectra of other complex indole derivatives.
The Significance of ¹H NMR in the Structural Verification of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The introduction of substituents onto the indole ring system, such as the Boc protecting group, a bromine atom, and an amine group in this compound, creates a unique electronic and steric environment. These modifications induce characteristic shifts in the resonance frequencies of the indole protons, providing a detailed fingerprint of the molecule's structure. Accurate interpretation of the ¹H NMR spectrum is therefore critical for confirming the successful synthesis of the target compound, identifying potential impurities, and ensuring the integrity of subsequent synthetic steps.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is a composite of signals arising from the protons of the indole core, the Boc protecting group, and the amine functionality. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents, as well as through-space interactions.
A detailed breakdown of the expected signals is presented below:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | 7.50 - 7.60 | Doublet | J2,3 = 3.0 - 3.5 | The Boc group at N-1 is electron-withdrawing, deshielding H-2. It will appear as a doublet due to coupling with H-3. |
| H-3 | 6.50 - 6.60 | Doublet | J3,2 = 3.0 - 3.5 | Also influenced by the N-Boc group, but to a lesser extent than H-2. Coupled to H-2. |
| H-6 | 7.20 - 7.30 | Doublet | J6,7 = 8.5 - 9.0 | The amine group at C-5 is strongly electron-donating, shielding H-6. It will be a doublet due to coupling with H-7. |
| H-7 | 7.40 - 7.50 | Doublet | J7,6 = 8.5 - 9.0 | Deshielded relative to H-6 due to the proximity of the electron-withdrawing Boc group on the adjacent pyrrole ring. Coupled to H-6. |
| -NH₂ | 4.00 - 5.00 | Broad Singlet | - | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
| -C(CH₃)₃ | ~1.60 | Singlet | - | The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet in a relatively upfield and uncongested region of the spectrum, serving as a key diagnostic peak for successful Boc protection. |
Comparative Analysis with Structurally Related Indole Derivatives
To substantiate the predicted chemical shifts for this compound, a comparison with experimentally determined ¹H NMR data for related indole compounds is crucial.
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | Reference |
| 5-Bromo-1H-indole | ~7.3 | ~6.5 | ~7.2 | - | ~7.2 | ~7.5 | ChemicalBook |
| 4-Bromo-1H-indole | ~7.2 | ~6.7 | - | ~7.1 | ~7.0 | ~7.4 | [1] |
| 5-Amino-1H-indole | ~7.1 | ~6.3 | ~6.8 | - | ~6.6 | ~7.1 | [2] |
| N-Boc-5-bromoindole | ~7.5 | ~6.5 | ~7.8 | - | ~7.3 | ~8.0 | [3][4] |
Key Insights from Comparative Data:
-
Effect of N-Boc Protection: The introduction of the Boc group at the N-1 position generally leads to a downfield shift of the indole protons, particularly H-2 and H-7, due to its electron-withdrawing character.[3][4]
-
Effect of Bromine Substitution: A bromine atom on the benzene ring of the indole nucleus causes a downfield shift of the adjacent protons.
-
Effect of Amine Substitution: The electron-donating amino group at the C-5 position is expected to cause an upfield shift (shielding) of the protons on the benzene ring, most notably H-6.[2]
By synthesizing these individual substituent effects, the predicted chemical shifts for this compound represent a logical and scientifically grounded estimation.
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
To obtain a definitive ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
Objective: To acquire a high-resolution ¹H NMR spectrum for the structural confirmation of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
High-quality 5 mm NMR tube
-
Pipettes
-
Vortex mixer (optional)
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ may be preferred to better resolve the -NH₂ protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp signals and resolving fine coupling patterns.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio with this sample amount.
-
Spectral width: A standard spectral width for ¹H NMR (e.g., -2 to 12 ppm) should be adequate.
-
Relaxation delay (d1): A delay of 1-2 seconds is generally sufficient.
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate all the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Visualizing the ¹H NMR Analysis Workflow
Caption: A streamlined workflow for the ¹H NMR analysis of this compound.
Conclusion
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Boc-4-bromo-1H-indol-5-amine
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
In the landscape of modern drug discovery and development, 1-Boc-4-bromo-1H-indol-5-amine serves as a critical building block. Its unique structure, featuring a brominated indole core, a primary amine, and a labile tert-Butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for synthesizing a range of pharmacologically active compounds, including potent enzyme inhibitors.[1] The successful progression of these synthetic pathways hinges on the unambiguous structural confirmation and purity assessment of this intermediate. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides an in-depth comparison of mass spectrometry strategies for the analysis of this compound. Moving beyond mere procedural descriptions, we will explore the causality behind experimental choices, compare the utility of different instrumentation, and provide the data necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.
Chapter 1: Foundational Principles and a Standard Analytical Protocol
The analysis of a molecule like this compound, which possesses moderate polarity and multiple ionizable sites, is ideally suited for Liquid Chromatography-Mass Spectrometry (LC-MS). This hyphenated technique provides chromatographic separation from impurities and starting materials before the analyte is introduced into the mass spectrometer for detection and characterization.
The Rationale for Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the premier choice for this analyte. The molecule contains two basic nitrogen atoms—the indole nitrogen (within the Boc-carbamate) and the primary amine at the 5-position—that are readily protonated in an acidic environment. This facile protonation leads to the efficient formation of a positive ion, [M+H]+, which is the cornerstone of subsequent MS analysis. While other techniques like Atmospheric Pressure Photoionization (APPI) are excellent for nonpolar compounds, ESI provides superior ionization efficiency for this specific molecule.[2]
Experimental Workflow: A Validated LC-MS/MS Protocol
The following protocol represents a robust starting point for the analysis of this compound. It is designed to be a self-validating system, where the combination of retention time, precursor mass, isotopic pattern, and fragmentation provides exceptionally high confidence in identification.
References
A Comparative Guide to Palladium Catalysts for Indole Coupling Reactions
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The development of robust and versatile methods for the functionalization of the indole nucleus is therefore a subject of intense research. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool, offering unparalleled efficiency and functional group tolerance.[2][3]
This guide provides a comparative analysis of various palladium catalytic systems for key indole coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and direct C-H functionalization. By examining the interplay between catalyst, ligand, and reaction conditions, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Landscape of Palladium-Catalyzed Indole Coupling
Palladium catalysts, in both homogeneous and heterogeneous forms, are central to modern organic synthesis.[4] Homogeneous catalysts, often comprising a palladium precursor and a sophisticated ligand, generally exhibit high activity and selectivity.[4] However, the challenge of removing the catalyst from the final product can be a significant drawback, particularly in pharmaceutical applications.[4] Heterogeneous catalysts, such as palladium on activated carbon (Pd/C), offer the advantage of easy separation and recyclability, though sometimes at the cost of lower activity compared to their homogeneous counterparts.[4]
The choice of ligand is paramount in tuning the reactivity and selectivity of the palladium catalyst. Electron-rich and bulky phosphines, as well as N-heterocyclic carbenes (NHCs), are among the most successful ligand classes for indole coupling reactions.[4][5][6]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura reaction is a stalwart for the formation of C-C bonds, and its application to indole substrates is well-established for the synthesis of arylated indoles.[5][7] The reaction typically involves the coupling of a haloindole with a boronic acid in the presence of a palladium catalyst and a base.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Ref. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for 5-bromo-1-ethyl-1H-indazole. | [7] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield for 5-bromo-1-ethyl-1H-indazole. | [7] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other systems for this substrate. | [7] |
| Pd(OAc)₂ / Indole-based Benzimidazolium Salts | NHC | - | Aqueous media | - | - | - | Efficient for Suzuki coupling of benzyl chlorides and arylboronic acids. | [5] |
| Pd/PCN (Polymeric Carbon Nitride) | - | - | - | Room Temp | - | - | Isolated palladium species show higher activity than nanoparticles. | [5] |
Causality Behind Experimental Choices: The choice of a bidentate ligand like dppf often leads to higher yields and faster reactions in Suzuki couplings by stabilizing the palladium center and promoting the reductive elimination step. The lower yield with the monodentate PPh₃ suggests that it may be less effective at preventing catalyst decomposition or facilitating the key steps of the catalytic cycle for this particular substrate. The use of heterogeneous catalysts like Pd/PCN is driven by the need for easy catalyst removal and recycling, a critical factor in industrial applications.[4][5]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling of 5-Bromoindole
-
In a reaction vessel, combine 5-bromoindole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Add an anhydrous solvent, for example, dimethoxyethane (5 mL).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon).
-
Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02 mmol).
-
Heat the reaction mixture to 80 °C and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling: Alkenylation of the Indole Nucleus
The Heck reaction provides a powerful method for the alkenylation of indoles, typically at the C2 or C3 position, by coupling with an alkene in the presence of a palladium catalyst and a base.[8][9] The regioselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions.
Catalyst Performance in Heck Reactions
While a direct comparative table with standardized substrates is less common in the literature for indole Heck couplings, several effective systems have been reported:
-
Pd/dppf: This system has been shown to be effective for the intermolecular Heck reaction of alkyl halides with aromatic olefins.[10]
-
Palladacycle phosphine mono-ylide complex: This catalyst demonstrates high efficiency for the Mizoroki-Heck cross-coupling of a broad range of aryl bromides and chlorides with aromatic or aliphatic olefins, with low palladium loadings (10 ppm) under aerobic conditions.[9]
-
Pd/N-heterocyclic carbene (NHC): NHC ligands have been employed for intramolecular Heck reactions, although sometimes requiring high temperatures (140 °C).[10]
-
PdCl₂(PCy₃)₂: This catalyst provided a 73% yield in the intramolecular Heck cyclization of 2-iodo-N-allylaniline to form indole.[10]
-
Pd(OAc)₂/P(OPh)₃: This combination, with K₂CO₃ as the base, gave a near-quantitative yield in the same intramolecular Heck reaction.[10]
Mechanistic Considerations: The mechanism of the Heck reaction typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the alkenylated product and regenerate the Pd(0) catalyst.[8]
Visualizing the Heck Reaction Workflow
Caption: A generalized workflow for a palladium-catalyzed Heck coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the N-arylation of indoles.[6][11] This reaction is of immense importance in the synthesis of pharmaceuticals, as the N-arylindole motif is present in many biologically active compounds.[6]
Key Catalytic Systems for Buchwald-Hartwig N-Arylation of Indoles
The combination of a palladium precursor, often Pd₂(dba)₃, with bulky, electron-rich phosphine ligands is highly effective for the N-arylation of indoles with a wide range of aryl halides and triflates.[6]
-
Optimal Ligands: Bulky, electron-rich phosphines are crucial for efficient coupling.
-
Effective Bases: NaOt-Bu is generally the most effective base, with K₃PO₄ serving as a milder alternative for sensitive substrates.[6]
-
Solvents: Toluene and dioxane are commonly used solvents for this transformation.[6]
Challenges and Solutions: A common side reaction is the C-arylation of the indole. The use of bulky ligands helps to minimize this undesired outcome.[6] For hindered substrates, the reaction can be challenging, and ongoing research focuses on developing more active catalyst systems.[6]
Visualizing the Buchwald-Hartwig Amination Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a highly attractive strategy for indole modification, as it avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses.[8] Palladium catalysis plays a pivotal role in this area.[8]
Regioselectivity in C-H Arylation
The direct arylation of indoles can be directed to either the C2 or C3 position. Mechanistic studies on the phenylation of 1-methylindole have provided insights into the factors governing this selectivity. The reaction is zero-order in the aryl halide and first-order in both the indole and the catalyst, indicating that the rate-determining step occurs after the oxidative addition of the aryl halide.[12]
Three potential mechanisms have been proposed to explain the preference for C2 arylation:
-
Electrophilic metalation-migration: An initial electrophilic attack of the aryl-palladium species at the more nucleophilic C3 position, followed by a 1,2-migration to the C2 position.[12]
-
Nonelectrophilic metalation of the 2-position: Direct palladation at the C2 position.
-
Carbo-metalation (Heck-type reaction). [12]
Kinetic isotope effect studies support the electrophilic substitution mechanism involving a palladium migration as the slow step of the catalytic cycle.[12]
Palladium-Catalyzed Aerobic Oxidative Annulations
Palladium(II) catalysts can also effect the oxidative annulation of indoles, using molecular oxygen as the sole stoichiometric oxidant.[13] The electronic nature of ligands, such as substituted pyridines, is crucial in these cyclizations. The likely mechanism involves an initial palladation of the indole (C-H activation), followed by migratory insertion and β-hydrogen elimination.[13]
Conclusion
Palladium catalysis offers a remarkably versatile and powerful platform for the functionalization of indoles. The choice of the specific catalytic system—defined by the palladium precursor, the ligand, the base, and the solvent—is critical for achieving the desired outcome with high efficiency and selectivity. For Suzuki-Miyaura couplings, palladacycles and catalysts with bulky, electron-rich phosphine or NHC ligands often provide superior results. In Heck reactions, the catalyst choice can influence both yield and regioselectivity, with modern catalysts enabling reactions under milder conditions. The Buchwald-Hartwig amination relies heavily on bulky phosphine ligands to promote C-N bond formation and suppress undesired C-C coupling. Finally, the burgeoning field of direct C-H functionalization showcases the ability of palladium catalysts to forge new bonds in an atom-economical fashion, with mechanistic understanding guiding the development of highly regioselective transformations. As catalyst technology continues to advance, the scope and utility of palladium-catalyzed indole coupling reactions will undoubtedly continue to expand, enabling the synthesis of increasingly complex and valuable molecules.
References
- 1. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
X-ray crystal structure of 1-Boc-4-bromo-1H-indol-5-amine derivatives
A Comparative Guide to the Structural Landscape of Brominated Indole Amines: Insights from X-ray Crystallography
For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of bioactive molecules is paramount. The indole scaffold, a privileged structure in medicinal chemistry, continues to yield compounds with significant therapeutic potential. This guide delves into the structural nuances of brominated indole amines, with a specific focus on derivatives that, while not identical, share key functional motifs with the conceptual 1-Boc-4-bromo-1H-indol-5-amine. In the absence of a publicly available crystal structure for this precise molecule, this guide provides a comparative analysis of closely related structures, offering valuable insights into their synthesis, solid-state conformation, and intermolecular interactions.
The strategic placement of bromine atoms and amine functionalities on the indole ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. X-ray crystallography provides the definitive map of this molecular topography, revealing the subtle interplay of forces that govern crystal packing and, by extension, physical properties like solubility and stability. This guide will explore the crystallographic landscapes of several pertinent examples, offering a framework for understanding how structural modifications impact the solid-state behavior of these important pharmaceutical building blocks.
Comparative Analysis of Brominated Indole Derivatives
While the crystal structure of this compound remains elusive in public databases, we can draw instructive parallels from related compounds. The following sections dissect the structural features of key derivatives, highlighting the influence of different substitution patterns and appended ring systems on their crystal structures.
Case Study 1: N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine
A notable example in the realm of anticancer drug discovery is the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold. This molecular skeleton has been successfully employed to develop both reversible and irreversible pan-HER inhibitors.[1][2] The introduction of the quinazoline moiety at the 5-amino position of the brominated indole creates a rigid, planar system that is conducive to binding within the ATP-binding pocket of kinases.
The crystal structures of compounds derived from this scaffold would likely reveal significant π-π stacking interactions, driven by the aromatic nature of both the indole and quinazoline rings. The bromine atom, in addition to its electronic effects on the indole ring, can participate in halogen bonding, a directional intermolecular interaction that can further stabilize the crystal lattice.
Case Study 2: 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivatives
The fusion of a triazole ring to a pyridazino[4,5-b]indole core results in a class of compounds with intricate three-dimensional structures.[3][4] X-ray diffraction studies on a 4'-bromoacetophenone derivative of this system revealed a triclinic crystal system.[3][4] A key structural feature is the significant twist between the triazole and indole ring systems, with a dihedral angle of 12.65°.[3][4]
This deviation from planarity is a critical determinant of the molecule's overall shape and how it interacts with neighboring molecules in the crystal lattice. The analysis of intermolecular contacts in this structure highlighted the prevalence of H···H, H···C, N···H, and Br···H interactions, underscoring the importance of both van der Waals forces and hydrogen bonding in dictating the crystal packing.[3][4]
Case Study 3: Spirooxindole Derivatives
The synthesis and crystallographic analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, a complex spirooxindole derivative, provides further insights into the structural diversity of brominated indoles.[5] This molecule crystallizes in a triclinic system and its stability is maintained by a network of N-H···O, O-H···O, C-H···π, and π···π interactions.[5] The presence of a spiro center introduces a significant three-dimensional character to the molecule, influencing its packing and potential biological activity.
Experimental Protocols: A Guide to Synthesis and Crystallization
The successful acquisition of high-quality crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis. The following protocols, adapted from the literature, provide a starting point for the synthesis and crystallization of brominated indole derivatives.
Synthesis of Indolyl-1,3,4-thiadiazole Amine Derivatives
An efficient, one-pot synthesis of indolyl-1,3,4-thiadiazole amine derivatives has been developed using an iodine-mediated approach.[6] This method avoids the use of metal catalysts and offers a direct route to these valuable compounds.
Workflow for the Synthesis of Indolyl-1,3,4-thiadiazole Amine Derivatives
Caption: One-pot synthesis of indolyl-1,3,4-thiadiazole amines.
Step-by-Step Protocol:
-
To a solution of indole-3-carboxaldehyde (1.0 mmol) in DMSO (3.0 mL), add p-toluenesulfonyl hydrazide (1.1 mmol) and ammonium thiocyanate (2.0 mmol).
-
Add iodine (1.5 equiv.) to the reaction mixture.
-
Heat the mixture at 100 °C and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.
Crystallization of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indoles
Single crystals suitable for X-ray diffraction of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole were obtained by slow evaporation from methanol.[3][4]
Workflow for Crystallization
Caption: General workflow for crystallization by slow evaporation.
Step-by-Step Protocol:
-
Synthesize the target compound, for example, by refluxing 4-amino-5-indolyl-1,2,4-triazole-3-thione with 4'-bromoacetophenone in methanol with a catalytic amount of concentrated HCl.[3][4]
-
Dissolve the crude product in a minimum amount of hot methanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Cover the container with a perforated film and allow the solvent to evaporate slowly over several days.
-
Harvest the resulting crystals for X-ray diffraction analysis.
Data Summary
The following table summarizes the crystallographic data for the discussed indole derivatives, providing a basis for comparison.
| Compound Class | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | H···H, H···C, N···H, Br···H | [3][4] |
| 5-Bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | Triclinic | P-1 | N-H···O, O-H···O, C-H···π, π···π | [5] |
Conclusion and Future Directions
The structural analysis of brominated indole amines is a vibrant area of research with significant implications for drug discovery. While a crystal structure for this compound is not yet available, the comparative analysis of related compounds provides a robust framework for predicting its solid-state behavior. The synthetic and crystallographic methodologies outlined in this guide offer practical strategies for researchers seeking to elucidate the structures of novel indole derivatives.
Future work should focus on the synthesis and crystallization of this compound to provide a definitive structural characterization. This would enable a more direct comparison with other brominated indole amines and further refine our understanding of structure-property relationships in this important class of molecules. Such studies will undoubtedly contribute to the rational design of new therapeutic agents with enhanced efficacy and safety profiles.
References
- 1. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of 1-Boc-4-bromo-1H-indol-5-amine Derivatives
In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, a foundational structure from which a multitude of biologically active molecules have been developed. Its inherent planarity and rich electron density make it an ideal platform for interacting with various biological targets. The strategic functionalization of this core is a key endeavor in drug discovery. This guide focuses on a particularly versatile building block, 1-Boc-4-bromo-1H-indol-5-amine, and explores the synthesis and comparative biological activities of its derivatives, primarily focusing on their potential as anticancer and antimicrobial agents. We will delve into the rationale behind synthetic strategies and provide a comparative analysis of their efficacy against established alternatives, supported by experimental data and detailed protocols.
The Strategic Importance of the this compound Scaffold
The choice of this compound as a starting material is a deliberate one, guided by principles of synthetic versatility and structure-activity relationships. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen (N1) offers stability during subsequent reactions and can be readily removed under acidic conditions, allowing for further derivatization at this position. The bromine atom at the 4-position is a key functional handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the strategic placement of aryl, heteroaryl, or vinyl groups, which can significantly influence the compound's interaction with biological targets. Finally, the amino group at the 5-position provides a nucleophilic site for the construction of fused heterocyclic systems, such as pyrimido[5,4-b]indoles, a class of compounds known for their diverse biological activities.
From Scaffold to Bioactive Molecules: Synthesis of Pyrimido[5,4-b]indole Derivatives
A prominent class of compounds derived from this compound are the pyrimido[5,4-b]indoles. These tricyclic heterocyclic systems have garnered significant attention for their potential as kinase inhibitors and immunomodulators. The synthesis typically proceeds through a multi-step sequence, which underscores the strategic utility of the starting material's functional groups.
Comparative Guide to SAR of Kinase Inhibitors Based on the 1H-Indol-5-amine Scaffold
Introduction: The Enduring Significance of the Indole Scaffold in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The ATP-binding site of these enzymes, though conserved, offers subtle but exploitable differences that have enabled the design of highly potent and increasingly selective inhibitors. Within the medicinal chemist's toolkit, the indole nucleus stands out as a "privileged scaffold." Its bicyclic aromatic structure is adept at mimicking the adenine moiety of ATP, allowing it to function as a versatile anchor or "hinge-binder" within the kinase active site.[2][3]
This guide focuses specifically on the 1H-indol-5-amine scaffold, a derivative that provides a crucial vector for chemical exploration. The amino group at the 5-position serves as a key attachment point for a variety of side chains and linkers, enabling chemists to probe different regions of the kinase active site to enhance potency, modulate selectivity, and improve pharmacokinetic properties. We will objectively compare the structure-activity relationship (SAR) studies of inhibitors targeting different kinase families, all originating from this common structural framework, and provide the experimental context necessary to understand and apply these findings.
Core Scaffold and General Kinase Binding Mode
The fundamental principle behind the efficacy of 1H-indol-5-amine derivatives is their ability to form critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids connecting the N- and C-terminal lobes of the enzyme. The indole N-H group typically acts as a hydrogen bond donor, while the pyridine-like nitrogen of the indole ring can act as an acceptor, anchoring the molecule in the correct orientation for further interactions.
Caption: General binding mode of 1H-indol-5-amine inhibitors.
Comparative SAR Analysis Across Kinase Families
The versatility of the 1H-indol-5-amine scaffold is best demonstrated by examining its application in developing inhibitors for distinct kinase families. The choice of substituents at various positions dictates the ultimate potency and selectivity profile.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGF-A signaling through its receptor, VEGFR-2, is a cornerstone of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4] Consequently, inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.[5] The 1H-indole scaffold has been a fruitful starting point for potent VEGFR-2 inhibitors.[6][7]
Causality of Experimental Choices: In the design of indole-based VEGFR-2 inhibitors, the primary goal is to establish a strong hinge-binding interaction while extending a substituent from the 5-position to occupy the hydrophobic pocket near the gatekeeper residue. The key amino acids in the VEGFR-2 active site that guide this design are Cys919 in the hinge region and Asp1046 in the DFG motif.[7]
SAR Summary for VEGFR-2 Inhibitors:
-
Indole Core: The unsubstituted N-H at the 1-position is often crucial for forming a hydrogen bond with the backbone carbonyl of Cys919.
-
C3-Position: Small substituents like a methyl group are generally well-tolerated. Larger groups can clash with the solvent front.
-
5-Amine Substituent: This is the most critical position for potency and selectivity. Often, a urea or amide linkage is used to connect to a terminal aromatic ring. This terminal ring system occupies a hydrophobic region. For example, compound 18b from one study, which incorporates a substituted phenylurea moiety, showed potent VEGFR-2 inhibition with an IC₅₀ value of 0.07 µM, outperforming the reference drug sorafenib (IC₅₀ = 0.09 µM).[7]
-
Terminal Aromatic Group: Substitutions on this ring are fine-tuned to maximize hydrophobic interactions and can influence pharmacokinetic properties.
| Compound ID (Reference) | Core Scaffold Modification | 5-Position Substituent (R3) | VEGFR-2 IC₅₀ (µM) | Antiproliferative GI% (Representative Cell Line) |
| Sorafenib [7] | (Reference Drug) | - | 0.09 | - |
| 18b [7] | 1H-indole | -NH-CO-NH-(4-chlorophenyl) | 0.07 | 31-82.5% (across 47 cell lines) |
| Compound 7 [6] | 1H-indole-5-methoxy | -CO-NH-N=CH-(phenyl) | 0.025 | 12.93 µM (MCF-7), 11.52 µM (HCT 116) |
Note: IC₅₀ values are enzyme inhibitory concentrations, while GI% or cellular IC₅₀ values reflect effects on cell viability.
Caption: Simplified VEGFR-2 signaling pathway.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR family of receptor tyrosine kinases plays a vital role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making it another attractive therapeutic target.[8][9] While many reported FGFR inhibitors utilize an indazole scaffold, the underlying pharmacophore principles are highly translatable to the 1H-indole framework due to their structural and electronic similarities.[8][10]
Causality of Experimental Choices: The design strategy for FGFR inhibitors focuses on establishing hinge interactions with residues like Ala564 and exploiting a hydrophobic region created by residues such as Leu484 and Val561.[10] A key difference from VEGFR-2 is the shape and accessibility of this hydrophobic pocket, necessitating different terminal groups for optimal potency.
SAR Summary for FGFR Inhibitors:
-
Core Scaffold: Both indole and indazole cores have proven effective. The key is the presentation of H-bond donors and acceptors to the hinge region. For indazole-based compounds, the 3-amino group is critical for hinge interaction.[11]
-
Linker Group: An amide linker is commonly employed to connect the core to the terminal hydrophobic moiety.
-
Terminal Hydrophobic Group: Potency is highly sensitive to the nature of this group. In one study of indazole-based inhibitors, a 3,5-dimethoxyphenyl group (compound 9d ) was identified as optimal, yielding an FGFR1 IC₅₀ of 15.0 nM.[10] This suggests that substituents capable of forming specific interactions in the hydrophobic region are favored. Piperazine-containing moieties are also frequently used to enhance solubility and cell permeability.
| Compound ID (Reference) | Core Scaffold | 5/6-Position Substituent | FGFR1 IC₅₀ (nM) | Anti-proliferative IC₅₀ (nM) |
| 9d [10] | 1H-indazole | 6-(3,5-dimethoxyphenyl) | 15.0 | 785.8 (SNU-16 cells) |
| AZD4547 [12] | (Reference Drug) | - | 12.17 | - |
| Compound 5 [12] | 3-benzylideneindolin-2-one | 5-(naphthalen-2-yl) | 0.33 | - |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are serine/threonine kinases that are fundamental regulators of the cell cycle.[13] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[14] The indole scaffold has been explored for designing inhibitors of various CDKs, often aiming for selectivity to minimize off-target toxicity.[2]
SAR Summary for CDK Inhibitors:
-
Hinge Interaction: The indole N-H is critical for binding to the hinge region, typically forming a hydrogen bond with the backbone of residues like Leu83 in CDK1/CDK2.[14]
-
C3-Position: This position is often used to introduce groups that can interact with the ribose pocket. For instance, indolyl-hydrazone derivatives have shown promising activity against CDK2.[2]
-
5-Position and Beyond: Modifications at the 5-position and other areas of the indole ring are used to enhance interactions with the outer regions of the ATP pocket, thereby improving both potency and selectivity among the highly similar CDK family members.
| Compound ID (Reference) | Core Scaffold | Key Modifications | Target Kinase(s) | IC₅₀ (µM) |
| Staurosporine [2] | (Reference Pan-Kinase Inhibitor) | Indolocarbazole | Pan-Kinase | 0.00832 (vs. MCF-7) |
| Compound 5 [2] | Ethyl 3-formyl-1H-indole-2-carboxylate derivative | Symmetrical bis-esters azine | EGFR/PI3K/AKT, CDK2 | 0.00273 (vs. MCF-7) |
| Roscovitine [14] | Purine analog | - | CDK1,2,5,7,9 | < 1.0 |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescent kinase assay to determine the IC₅₀ value of a test compound against VEGFR-2.
Principle: The assay measures the amount of ADP produced from the kinase reaction. As kinase activity is inhibited, the amount of ADP decreases, leading to a lower luminescent signal.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and reference inhibitor in DMSO. Dispense 50 nL of each dilution into the 384-well plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add 5 µL of VEGFR-2 enzyme solution (prepared in assay buffer) to all wells except the "no enzyme" control.
-
Reaction Initiation: Add 5 µL of substrate/ATP mix (prepared in assay buffer) to all wells to start the reaction. The final ATP concentration should be at or near its Kₘ for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT 116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: A typical experimental workflow for kinase inhibitor evaluation.
Conclusion and Future Outlook
The 1H-indol-5-amine scaffold has unequivocally demonstrated its value as a versatile and highly effective starting point for the design of potent inhibitors against multiple therapeutically relevant kinase families, including VEGFR, FGFR, and CDKs. The structure-activity relationship data clearly show that while the indole core provides the essential hinge-binding anchor, the substituent attached to the 5-amino group is the primary determinant of potency and selectivity, allowing medicinal chemists to target specific hydrophobic and allosteric pockets within the ATP-binding site.
Future efforts in this area will likely focus on developing inhibitors with enhanced selectivity profiles to minimize off-target effects and on overcoming clinical resistance mechanisms, such as gatekeeper mutations.[9][11] The strategic application of structure-based drug design, coupled with the foundational SAR knowledge outlined in this guide, will continue to drive the evolution of next-generation kinase inhibitors derived from this remarkable scaffold.
References
- 1. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.unipa.it [iris.unipa.it]
A Comparative Guide to Boc Deprotection of Sensitive Indole Substrates: Thermal vs. Acidic Methods
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability across a wide range of chemical conditions.[1][2] However, its removal, particularly from electron-rich and sensitive heterocyclic systems like indoles, presents a significant challenge. The indole nucleus, a prevalent motif in pharmaceuticals and natural products, is susceptible to degradation and side reactions under harsh deprotection conditions.[3] This guide provides an in-depth, data-driven comparison of the two primary methods for Boc deprotection on sensitive indole substrates: traditional acidic cleavage and catalyst-free thermal methods.
The Challenge with Indoles: A Delicate Balancing Act
The core issue with indole deprotection lies in the nucleophilicity of the indole ring.[4][5] Under acidic conditions, the tert-butyl cation generated during Boc cleavage is a potent electrophile that can readily alkylate the electron-rich indole, leading to undesired side products.[4][5] This necessitates a careful selection of deprotection strategies that are both efficient in removing the Boc group and gentle enough to preserve the integrity of the indole core.
Acidic Boc Deprotection: The Workhorse with Caveats
Acid-catalyzed cleavage is the most conventional method for Boc group removal. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1][6]
Mechanism of Acidic Boc Deprotection
The generally accepted mechanism for acidic Boc deprotection proceeds as follows:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[7]
-
Cleavage: The C-O bond cleaves, releasing the stable tert-butyl cation and the carbamic acid of the indole.[7]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free indole amine and carbon dioxide gas.[7]
-
Side Reaction: The highly reactive tert-butyl cation can be trapped by nucleophiles. In the case of indoles, the electron-rich ring can act as a nucleophile, leading to undesired C-alkylation.[4][5]
Diagram: Acidic Boc Deprotection and Side Reaction Pathway
Caption: Acidic deprotection of N-Boc indole and the competing side reaction.
Common Acidic Reagents and Scavengers
Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent are the most commonly employed reagents for acidic Boc deprotection.[1][8] To mitigate the risk of indole alkylation, "scavengers" are often added to the reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than the indole ring, effectively trapping the cation and preventing side reactions.[4][5]
Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger.[4]
-
Thioanisole: Another common and effective option.[6]
-
Water: Can also act as a scavenger.[4]
Thermal Boc Deprotection: A "Green" and Gentle Alternative
For substrates that are sensitive to strong acids, thermal deprotection offers a catalyst-free alternative.[1] This method is considered a "green chemistry" approach as it often avoids the use of hazardous acids and solvents.[9] The mechanism is believed to involve a fragmentation process that forms the free amine, carbon dioxide, and isobutylene gas.[9]
Mechanism of Thermal Boc Deprotection
Thermal deprotection is thought to proceed through a concerted or stepwise elimination mechanism:
-
Heating: Upon heating, the Boc group undergoes a pericyclic elimination reaction.
-
Fragmentation: This results in the formation of the free indole amine, carbon dioxide, and isobutylene.[9]
This method avoids the generation of a free tert-butyl cation, thus circumventing the primary cause of side reactions seen in acidic deprotection of indoles.[9]
Diagram: Thermal Boc Deprotection Workflow
Caption: General workflow for thermal Boc deprotection.
Recent studies have shown that solvents like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can facilitate thermal Boc deprotection at their reflux temperatures.[10] The process can be significantly accelerated using microwave-assisted heating, often leading to quantitative yields in shorter reaction times.[10]
Head-to-Head Comparison: Thermal vs. Acidic Deprotection of Indoles
The choice between thermal and acidic deprotection is highly dependent on the specific indole substrate and the presence of other functional groups.
| Feature | Acidic Deprotection | Thermal Deprotection |
| Reagents | Strong acids (TFA, HCl)[1][8] | Heat (conventional or microwave)[9][10] |
| Solvents | Dichloromethane (DCM), Dioxane, Ethyl Acetate[1][8] | High-boiling point solvents (TFE, HFIP), or solvent-free[10][11] |
| Temperature | Room Temperature[1][8] | High temperatures (refluxing solvent)[9][10] |
| Reaction Time | 0.5 - 4 hours[8] | Minutes to hours (can be accelerated with microwaves)[10] |
| Key Advantages | Fast and effective for many substrates, well-established protocols[8] | Avoids strong acids, minimizes side reactions on sensitive indoles, "green" approach[1][9] |
| Potential Disadvantages | Risk of side reactions (tert-butylation) on indoles, requires scavengers, harsh conditions for sensitive substrates[4][5] | Requires high temperatures which may not be suitable for all substrates, potentially longer reaction times without microwave assistance[1][9] |
| Typical Yields | >95% (with scavengers and for less sensitive indoles)[8] | Often quantitative, especially with microwave assistance[10] |
Experimental Protocols
Protocol 1: Acidic Deprotection using TFA in DCM with a Scavenger
-
Dissolve the N-Boc-indole (1.0 equiv.) in Dichloromethane (DCM).
-
Add a scavenger, such as triisopropylsilane (TIS) (1.1 equiv.).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[8]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[8]
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting indole TFA salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) and extracting with an organic solvent.[12]
Protocol 2: Thermal Deprotection in Trifluoroethanol (TFE)
-
Dissolve the N-Boc-indole (1.0 equiv.) in 2,2,2-trifluoroethanol (TFE).
-
Heat the solution to reflux. For faster reaction, use a microwave reactor and heat to the desired temperature (e.g., 150-200 °C).[10][13]
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE in vacuo to yield the deprotected indole.[10]
Conclusion and Recommendations
For robust, non-sensitive indole substrates, traditional acidic deprotection with TFA or HCl in the presence of a scavenger remains a viable and efficient method. However, for sensitive indoles, particularly those bearing other acid-labile functional groups, thermal deprotection is a superior strategy . The avoidance of strong acids and the generation of the reactive tert-butyl cation significantly minimizes the risk of side reactions, leading to cleaner reaction profiles and higher yields of the desired product.[1][9][10] The use of microwave-assisted heating can further enhance the attractiveness of thermal deprotection by dramatically reducing reaction times.[10] As with any chemical transformation, the optimal conditions should be determined empirically for each specific substrate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. mdpi.org [mdpi.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-Boc-4-bromo-1H-indol-5-amine
This document provides essential, field-proven guidance for the safe handling, use, and disposal of 1-Boc-4-bromo-1H-indol-5-amine. As specific toxicological data for this compound is not widely available, this guide is built upon a precautionary principle, deriving its recommendations from the chemical's structure and the known hazards of its constituent functional groups: a brominated aromatic system, an aromatic amine, and a Boc-protected indole. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Assessment: A Structurally-Based Approach
Understanding the causality behind safety protocols begins with a chemical's structure. The potential hazards of this compound are best understood by examining its key moieties.
-
Brominated Aromatic Core: Organobromine compounds can exhibit significant toxicity and may be persistent in the environment.[1] The bromine atom enhances the molecule's lipophilicity, potentially increasing its ability to be absorbed through the skin. Brominated compounds demand careful handling to prevent both acute exposure and long-term environmental contamination.[2][3]
-
Aromatic Amine Functionality: Aromatic amines as a class are known for their potential toxicity, with some members being recognized as carcinogens. While the amine in this compound is part of a larger heterocyclic system, it is prudent to treat it as a potential irritant and sensitizer, with a risk of being harmful if inhaled, ingested, or absorbed through the skin.
-
Boc-Protected Indole: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but is labile to acid.[4][5] Accidental exposure to acidic conditions could cleave the Boc group, yielding the free indole, which may have different reactivity and toxicity profiles. The indole nucleus itself is a reactive heterocycle.
Given these structural features, the primary exposure routes of concern are inhalation of airborne powder, dermal contact , and ocular exposure . All procedures must be designed to mitigate these risks.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering solutions.
-
Chemical Fume Hood: All operations that involve handling the solid compound or its solutions, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[6] This is non-negotiable for containing airborne particles and vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[7] Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory.[6] The required level of PPE is dictated by the specific task and the associated risk of exposure.
| Hazard Level & Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Hazard (e.g., handling sealed containers, lab transport) | Safety glasses with side shields. | Single pair of nitrile gloves. | Standard laboratory coat. | Not generally required. |
| Moderate Hazard (e.g., weighing solid, preparing stock solutions, small-scale reactions) | Chemical splash goggles. | Double-gloving with nitrile gloves.[9] | Chemical-resistant or disposable solid-front lab coat. | Recommended if weighing outside of a powder-containment balance enclosure (within a fume hood). An N95-rated respirator is the minimum. |
| High Hazard (e.g., large-scale synthesis, spill cleanup, potential for aerosolization) | Chemical splash goggles and a full-face shield. | Double-gloving with nitrile or neoprene gloves. | Disposable, solid-front gown or a full-body protective suit.[10][11][12] | A half-face or full-face respirator with cartridges appropriate for organic vapors and particulates is required.[10] |
Causality Note: Double-gloving is critical because no glove material offers indefinite protection.[13] The outer glove absorbs the primary contamination, while the inner glove provides a secondary barrier. If the outer glove is compromised, it can be removed without exposing the skin. Always inspect gloves for defects before use and change them immediately if contamination is suspected.[6][7]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing risk and preventing contamination.
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for handling the compound.
Protocol 1: Receiving and Storage
-
Verification: Upon receipt, confirm the container label matches the order and that the container is intact.
-
Storage: Store the container in a cool, dry, and dark location, away from incompatible materials such as strong acids and oxidizing agents.[8][14] Storage should be in a designated, labeled cabinet for hazardous chemicals.[15][16] Keep the container tightly sealed when not in use.[13]
Protocol 2: Weighing the Solid Compound
-
Preparation: Don the appropriate PPE for "Moderate Hazard" activities.
-
Location: Perform all weighing operations inside a chemical fume hood, preferably within a balance enclosure or on an anti-static weighing paper to contain airborne particles.[6]
-
Technique: Use dedicated spatulas and tools. After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Waste: Treat all disposable materials (e.g., weigh paper, contaminated wipes) as hazardous brominated organic waste.[7]
Protocol 3: Preparing Solutions
-
Preparation: Don "Moderate Hazard" PPE.
-
Location: Conduct all solution preparations within a certified chemical fume hood.[6]
-
Technique: To avoid splashing, add the solvent to the pre-weighed solid slowly. If sonication or heating is required, ensure the vessel is securely capped and placed in a secondary container.
-
Labeling: Clearly label the final solution with the compound name, concentration, solvent, preparation date, and your initials.
Disposal Plan: Managing Brominated Waste
Improper disposal of halogenated organic compounds can cause significant environmental harm.
-
Waste Segregation: All materials contaminated with this compound, including excess solid, solutions, contaminated gloves, weigh paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Label the container as "Halogenated Organic Waste" or "Brominated Organic Waste."
-
Neutralization is Not an Option: Do not attempt to neutralize this compound with simple reagents. Complex organic molecules require specialized disposal.
-
Professional Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office. Neutralization with reducing agents like sodium thiosulfate is appropriate for elemental bromine, not for complex organobromine compounds.[2] Never discharge this chemical or its waste into drains or general trash.[7]
Emergency Procedures: Spill and Exposure Response
Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][17]
-
Seek immediate medical attention.
Eye Exposure:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[17]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air immediately.[17]
-
If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.
-
Seek immediate medical attention.
Small Spill (Solid or Solution):
-
Alert others in the area. Evacuate if necessary.
-
Wearing "High Hazard" level PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
References
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method [mdpi.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
- 9. reddit.com [reddit.com]
- 10. velsafe.com [velsafe.com]
- 11. Ammonia Emergency Planning & Response & PPE | Ammonia PSM / RMP Training: Process Safety Management / Risk Magement Programs for Industrial Ammonia Refrigeration Systems [chemnep.com]
- 12. epa.gov [epa.gov]
- 13. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 14. peptide.com [peptide.com]
- 15. ushazmatstorage.com [ushazmatstorage.com]
- 16. connmaciel.com [connmaciel.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
